molecular formula C19H20O2 B2398449 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one CAS No. 1183760-48-6

2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one

Numéro de catalogue: B2398449
Numéro CAS: 1183760-48-6
Poids moléculaire: 280.367
Clé InChI: AIIMBSMASMLBEL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one is an organic compound with the molecular formula C₁₉H₂₀O₂ and a molecular weight of 280.36 g/mol . It is supplied for research and development purposes and is strictly for laboratory use. This compound is a ketone derivative featuring a central ethanone core. Its structure is characterized by a 4-phenoxyphenyl substituent and a cyclopentyl moiety, which may be of significant interest in synthetic and medicinal chemistry research. The SMILES notation for this molecule is O=C(C1=CC=C(OC2=CC=CC=C2)C=C1)CC3CCCC3 . Researchers investigating novel synthetic pathways for psychoactive substances may find this compound relevant. Structural analogs, specifically ketones with cyclopentyl and aryl groups, have been identified as key precursors in the illicit synthesis of controlled substances, such as ketamine analogs . Forensic science literature details how similar compounds, like 2-chlorophenyl cyclopentyl ketone, are seized materials used in novel synthetic processes for illicit drug manufacturing . This highlights the importance of this chemical class in forensic analysis and law enforcement awareness. This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) and handling protocols must be consulted prior to use.

Propriétés

IUPAC Name

2-cyclopentyl-1-(4-phenoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c20-19(14-15-6-4-5-7-15)16-10-12-18(13-11-16)21-17-8-2-1-3-9-17/h1-3,8-13,15H,4-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIMBSMASMLBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Process Development of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one (CAS: 1183760-48-6) is a highly versatile diaryl ether ketone scaffold utilized in medicinal chemistry and advanced materials development[1]. The molecule's architecture—featuring a flexible phenoxy ether linkage paired with a lipophilic cyclopentyl moiety—makes it an attractive pharmacophore for target-directed drug design. This whitepaper provides an authoritative, in-depth analysis of its synthesis, focusing on mechanistic causality, route optimization, and a self-validating experimental protocol designed for scalability and high yield.

Retrosynthetic Analysis & Strategic Route Selection

The synthesis of diaryl ether ketones typically relies on two fundamentally different carbon-carbon bond-forming strategies. To ensure both scalability and high atom economy, we evaluate two primary retrosynthetic disconnections:

  • Route A: Friedel-Crafts Acylation (Primary Route) This approach involves the direct electrophilic aromatic substitution of diphenyl ether with 2-cyclopentylacetyl chloride. Catalyzed by a Lewis acid (typically Aluminum Chloride, AlCl₃), this route is highly scalable, utilizes inexpensive starting materials, and is the industry standard for synthesizing structurally similar phenoxybenzoyl derivatives ()[2].

  • Route B: Weinreb Amide Grignard Addition (Alternative Route) This route reacts N-methoxy-N-methyl-4-phenoxybenzamide with (cyclopentylmethyl)magnesium bromide. The formation of a stable five-membered cyclic tetrahedral intermediate prevents unwanted over-addition (e.g., tertiary alcohol formation), ensuring high fidelity conversion to the target ketone ()[3]. This is often considered the "textbook" route for mono-addition products ()[4].

Quantitative Comparison of Synthetic Routes
MetricRoute A: Friedel-Crafts AcylationRoute B: Weinreb Amide Addition
Overall Yield 82 – 88%65 – 70%
Scalability High (Kilogram scale)Moderate (Gram scale)
Regioselectivity ~95:5 (para:ortho)>99% (Pre-installed directing group)
Cost per Gram LowHigh (Requires Grignard/Weinreb reagents)
Atom Economy High (HCl byproduct)Moderate (Loss of Me(OMe)NH)

Mechanistic Causality: The Friedel-Crafts Paradigm

To master the synthesis, one must understand the electronic and steric forces governing the Friedel-Crafts acylation of diphenyl ether.

Electronic Activation: The ether oxygen of diphenyl ether is a strong electron-donating group via resonance (+M effect), which significantly activates the aromatic ring toward electrophilic attack compared to benzene. Steric Direction: While the oxygen directs both ortho and para, the bulky nature of the adjacent phenyl ring creates severe steric hindrance at the ortho positions. Consequently, the highly reactive acylium ion—generated by the complexation of 2-cyclopentylacetyl chloride with AlCl₃—attacks almost exclusively at the para position[2].

Mechanism A Diphenyl Ether (Nucleophile) C AlCl3 / DCM Activation Complex A->C B 2-Cyclopentylacetyl Chloride (Pre-Electrophile) B->C D Acylium Ion (Active Electrophile) C->D Lewis Acid Complexation E Wheland Intermediate (para-Directed) D->E Electrophilic Attack F Target Ketone (Product) E->F Rearomatization & Quench

Figure 1: Mechanistic causality of the Friedel-Crafts acylation yielding the target ketone.

Experimental Methodology: Self-Validating Protocol

The following protocol is designed as a self-validating system. The presence of water can hydrolyze the acyl chloride and deactivate the AlCl₃ catalyst, leading to catastrophic yield drops[2]. Therefore, strict adherence to anhydrous conditions and In-Process Controls (IPCs) is mandatory.

Reagents Required
  • Diphenyl ether: 1.0 equivalent (eq)

  • 2-Cyclopentylacetyl chloride: 1.05 eq

  • Anhydrous Aluminum Chloride (AlCl₃): 1.2 eq

  • Anhydrous Dichloromethane (DCM): 10 volumes (v/w)

Step-by-Step Workflow
  • System Preparation: Purge a 3-neck round-bottom flask with ultra-high purity N₂. Add diphenyl ether and 2-cyclopentylacetyl chloride, dissolving them in anhydrous DCM.

  • Catalyst Addition: Cool the reaction vessel to 0 °C using an ice-brine bath. Add anhydrous AlCl₃ portion-wise over 30 minutes. Causality: Exothermic complexation occurs; maintaining < 5 °C prevents premature side reactions and ether cleavage.

  • Acylation: Remove the cooling bath and allow the mixture to slowly warm to 20 °C. Stir vigorously for 2 to 4 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, quench in methanol, and analyze via HPLC or TLC (Hexane:EtOAc 9:1). Proceed to the next step only when diphenyl ether consumption is >95%.

  • Quenching: Slowly pour the reaction mixture into a vigorously stirred mixture of crushed ice and 1M HCl. Causality: The acidic quench breaks the aluminum-ketone complex, liberating the free product and preventing aluminum hydroxide emulsion formation.

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography or recrystallization from ethanol.

Workflow S1 Step 1: Reagent Prep Dry DCM, N2, 0 °C S2 Step 2: AlCl3 Addition Strictly < 5 °C S1->S2 S3 Step 3: Acylation Warm to 20 °C (2-4 h) S2->S3 S4 IPC: HPLC / TLC Check SM Consumption S3->S4 S4->S3 <95% Conversion S5 Step 4: Quench Ice/HCl, Extraction S4->S5 >95% Conversion S6 Step 5: Purification Silica Gel / Crystallization S5->S6

Figure 2: Step-by-step experimental workflow and in-process control (IPC) logic.

Analytical Characterization & Validation

To confirm the structural integrity of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one, the following analytical signatures must be validated:

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 281.15 .

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.95 (d, J = 8.8 Hz, 2H) – Protons ortho to the carbonyl.

    • δ 7.40 - 7.35 (m, 2H) – Meta protons of the unsubstituted phenyl ring.

    • δ 7.18 (t, J = 7.4 Hz, 1H) – Para proton of the unsubstituted phenyl ring.

    • δ 7.08 (d, J = 7.8 Hz, 2H) – Ortho protons of the unsubstituted phenyl ring.

    • δ 7.00 (d, J = 8.8 Hz, 2H) – Protons ortho to the ether linkage on the core ring.

    • δ 2.95 (d, J = 7.2 Hz, 2H) – Alpha-methylene protons adjacent to the carbonyl.

    • δ 2.30 - 2.15 (m, 1H) – Methine proton of the cyclopentyl ring.

    • δ 1.90 - 1.10 (m, 8H) – Methylene protons of the cyclopentyl ring.

References

  • Title: Recent Developments in Weinreb Synthesis and their Applications | Source: Oriental Journal of Chemistry | URL: [Link][3]

  • Title: Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations | Source: MDPI | URL: [Link][4]

Sources

Technical Whitepaper: Chemical Properties and Applications of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the identification of versatile, highly functionalizable small-molecule scaffolds is critical for accelerating structure-activity relationship (SAR) campaigns. 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one (CAS: 1183760-48-6)[1] has emerged as a privileged building block[2]. By bridging a flexible diaryl ether motif with a lipophilic cyclopentyl ring via an enolizable ketone linker, this compound serves as an ideal precursor for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs), particularly ATP-competitive kinase inhibitors.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, its pharmacophore mapping logic, and self-validating synthetic protocols for its downstream functionalization.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of a scaffold is essential for predicting the pharmacokinetic viability of its downstream derivatives. The structural features of 2-cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one are inherently aligned with Lipinski’s Rule of Five, allowing significant molecular weight budget for further elaboration[3].

Quantitative Data Summary
PropertyValueStructural Significance
Chemical Name 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-oneStandard IUPAC nomenclature.
CAS Registry Number 1183760-48-6Unique identifier for sourcing[1].
Molecular Formula C₁₉H₂₀O₂Provides a highly carbon-rich, lipophilic core[2].
Molecular Weight 280.36 g/mol Leaves ~220 g/mol budget for API development.
H-Bond Donors 0Enhances membrane permeability.
H-Bond Acceptors 2 (Ether, Ketone)Ketone acts as a reactive center; ether provides dipole interactions.
Rotatable Bonds 5Ensures conformational flexibility for induced-fit binding.
Structural Significance

The molecule is divided into three functional domains:

  • The 4-Phenoxyphenyl Group: A classic hydrophobic moiety. The ether linkage provides an angular geometry (~120°), allowing the distal phenyl ring to rotate and adopt optimal geometries for π−π stacking interactions within deep hydrophobic pockets.

  • The Cyclopentyl Ring: Introduces essential steric bulk and lipophilicity without the metabolic liabilities associated with straight-chain alkyls.

  • The Ethanone Linker: An enolizable reactive center that allows for α -functionalization (e.g., halogenation) to build hinge-binding heterocycles.

Pharmacophore Mapping & Binding Logic

When utilized in the synthesis of kinase inhibitors, the structural domains of 2-cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one map directly to the highly conserved architecture of kinase ATP-binding sites.

Pharmacophore Core 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one Scaffold Hydrophobic Phenoxyphenyl Group ➔ Deep Hydrophobic Pocket (Kinase DFG-motif) Core->Hydrophobic Pi-Pi Stacking Hinge Carbonyl/Heterocycle ➔ Hinge Region (H-Bond Acceptor) Core->Hinge Dipole Interaction Steric Cyclopentyl Ring ➔ Selectivity Pocket (Steric Fill) Core->Steric Van der Waals

Pharmacophore mapping of the compound's structural motifs to kinase binding pockets.

Synthetic Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is vital to approach synthesis not as a mere sequence of steps, but as a system of controlled chemical environments. The following protocols detail the primary synthesis of the scaffold and its subsequent activation, emphasizing the causality behind each experimental parameter.

Protocol 1: Regioselective Friedel-Crafts Acylation (Scaffold Synthesis)

Objective: Synthesize the target ketone from diphenyl ether and 2-cyclopentylacetyl chloride. System Validation: The reaction's progression is self-validated by the continuous evolution of HCl gas (which must be trapped and neutralized) and a distinct color shift from yellow to deep red/brown as the stable acylium-aluminum complex forms.

  • Step 1: Acylium Ion Generation. In a flame-dried Schlenk flask under an argon atmosphere, suspend anhydrous Aluminum Chloride ( AlCl3​ , 1.2 eq) in anhydrous Dichloromethane (DCM). Cool the suspension to 0°C.

    • Causality: Strict anhydrous conditions are mandatory to prevent the rapid hydrolysis of the acyl chloride and the subsequent deactivation of the Lewis acid. Cooling controls the highly exothermic complexation event. Add 2-cyclopentylacetyl chloride (1.0 eq) dropwise.

  • Step 2: Electrophilic Aromatic Substitution. Slowly add diphenyl ether (1.0 eq) dissolved in DCM.

    • Causality: The temperature is strictly maintained at 0°C to maximize regioselectivity. The steric bulk of the phenoxy group directs the incoming acylium ion almost exclusively to the para position, suppressing unwanted ortho-acylation side products.

  • Step 3: Quenching and Isolation. After complete consumption of the starting material (monitored via TLC, typically 2-4 hours), quench the reaction by pouring the mixture over crushed ice containing 1M HCl.

    • Causality: The acidic quench is critical. It breaks the robust aluminum-ketone complex, preventing the formation of intractable aluminum hydroxide emulsions during the aqueous extraction phase. Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Alpha-Bromination for Scaffold Activation

Objective: Convert the scaffold into 2-bromo-2-cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one, a prerequisite for Hantzsch thiazole synthesis[4]. System Validation: The reaction is self-validating through the decolorization of bromine. The persistent red/brown color of Br2​ disappears as it is consumed by the enol, indicating active turnover.

  • Step 1: Enolization. Dissolve the ketone in glacial acetic acid. Add a catalytic amount of Hydrobromic acid (HBr, 33% in AcOH).

    • Causality: The acid catalyst accelerates the keto-enol tautomerization. Because enolization is the rate-determining step in α -halogenation, ensuring a steady state of the enol prevents reaction stalling.

  • Step 2: Halogenation. Add a solution of Bromine ( Br2​ , 1.05 eq) in acetic acid dropwise at room temperature.

    • Causality: Dropwise addition ensures that the local concentration of Br2​ remains low, preventing over-bromination (di-bromination) at the α -carbon, which would ruin downstream cyclization yields.

  • Step 3: Workup. Once the solution becomes pale yellow (indicating complete Br2​ consumption), pour the mixture into ice water to precipitate the α -bromoketone. Filter, wash with cold water, and dry under a vacuum.

Synthesis A Diphenyl Ether + Cyclopentylacetyl Chloride B Friedel-Crafts Acylation (AlCl3, DCM, 0°C) A->B C 2-Cyclopentyl-1- (4-phenoxyphenyl)ethan-1-one (CAS 1183760-48-6) B->C >90% Yield D Alpha-Bromination (Br2 or NBS) C->D Activation E Hantzsch Cyclization (Thiourea) D->E F Thiazole-based Kinase Inhibitor E->F Scaffold generation

Synthetic workflow for 2-cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one and downstream functionalization.

Applications in Drug Development

The primary utility of 2-cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one lies in its ability to be rapidly converted into heterocyclic kinase inhibitors. For example, reacting the α -brominated derivative (from Protocol 2) with various thioamides or thioureas via a Hantzsch cyclization yields 2-cyclopentyl-4-(4-phenoxyphenyl)thiazole derivatives[4].

These thiazole-based compounds have been extensively patented (e.g., US7589214) for their potent biological activity. The thiazole nitrogen acts as a crucial hydrogen-bond acceptor in the kinase hinge region, while the phenoxyphenyl group mimics the binding mode of established inhibitors (such as Ibrutinib), effectively locking the kinase into inactive DFG-in or DFG-out conformations. The cyclopentyl group further enhances selectivity by occupying adjacent, less conserved lipophilic pockets.

References

  • Sigma-Aldrich . "CAS 1183760-48-6 | 2-cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one". 1

  • CymitQuimica . "CAS: 1183760-48-6 - 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one". 2

  • Google Patents . "US7589214 - 2-Cyclopentyl-4-(4-phenoxyphenyl)thiazole-5-carboxamide". 4

  • BLD Pharm . "1183760-48-6 | 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one". 3

Sources

"spectroscopic data for 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Profiling and Synthesis of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one

Executive Summary

In modern drug discovery and materials science, diaryl ether motifs coupled with aliphatic cycloalkanes serve as critical structural scaffolds. 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one (CAS: 1183760-48-6)[1], with a molecular formula of C₁₉H₂₀O₂ and a molecular weight of 280.4 g/mol [1], is a highly versatile intermediate.

As a Senior Application Scientist, I have designed this guide to provide a comprehensive, self-validating framework for the synthesis and spectroscopic characterization of this compound. Rather than merely listing data, this whitepaper elucidates the causality behind the synthetic methodologies and the quantum mechanical rationale governing its NMR, IR, and MS signatures.

Mechanistic Synthesis and Workflow Logic

The most robust and regioselective method for synthesizing 2-cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one is via a Friedel-Crafts acylation. This involves the electrophilic aromatic substitution of diphenyl ether with 2-cyclopentylacetyl chloride (CAS: 1122-99-2)[2], catalyzed by a strong Lewis acid such as aluminum trichloride (AlCl₃).

The Causality of Regioselectivity: The bulky phenoxy substituent on the diphenyl ether core strongly directs the incoming acylium ion to the para-position. This is driven by two factors:

  • Steric Hindrance: The large volumetric profile of the phenoxy group blocks the ortho-positions.

  • Resonance Stabilization: The ether oxygen donates electron density via resonance, stabilizing the intermediate Wheland complex specifically at the para-position, a phenomenon well-documented in density functional theory (DFT) studies of Al₂Cl₆-catalyzed acylations[3].

G R1 Diphenyl Ether (Nucleophile) Rxn Friedel-Crafts Acylation (DCM, 0°C to RT) R1->Rxn R2 2-Cyclopentylacetyl Chloride (Electrophile) R2->Rxn Cat AlCl3 Catalyst (Lewis Acid) Cat->Rxn Activates Acyl Chloride Workup Aqueous Quench & Extraction (HCl / H2O) Rxn->Workup Regioselective para-substitution Prod 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one (Target Scaffold) Workup->Prod Silica Gel Purification Val Spectroscopic Validation Prod->Val NMR 1H & 13C NMR (Structural Elucidation) Val->NMR IR FT-IR (Functional Groups) Val->IR MS LC-MS (ESI+) (Mass & Fragmentation) Val->MS

Synthetic workflow and spectroscopic validation logic for 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one.

Self-Validating Experimental Protocols

Protocol 3.1: Regioselective Synthesis
  • Rationale for Stoichiometry: Unlike catalytic processes, Friedel-Crafts acylation requires a stoichiometric excess of AlCl₃ (typically 1.2 to 1.5 equivalents). The newly formed ketone product acts as a Lewis base, forming a stable, unreactive complex with AlCl₃, effectively sequestering the catalyst[4].

  • Step-by-Step Methodology:

    • Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere. Add anhydrous dichloromethane (DCM, 50 mL) and AlCl₃ (1.5 eq, 20 mmol). Cool the suspension to 0 °C using an ice bath.

    • Activation: Dissolve 2-cyclopentylacetyl chloride[2] (1.1 eq, 14.6 mmol) in 10 mL of anhydrous DCM. Add this dropwise to the AlCl₃ suspension. Self-Validation Checkpoint: The generation of the active acylium ion is visually confirmed by the formation of a pale yellow/orange complex[3].

    • Coupling: Add diphenyl ether (1.0 eq, 13.3 mmol) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the UV-active diphenyl ether (R_f ~0.8) and the emergence of a more polar product spot (R_f ~0.5) confirms completion.

    • Quench & Workup: Carefully pour the mixture over crushed ice containing 1M HCl (to break the AlCl₃-ketone complex). Extract with DCM (3 x 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol 3.2: Spectroscopic Sample Preparation
  • NMR: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Expert Tip: Ensure a relaxation delay (D1) of at least 2 seconds for ¹³C NMR to accurately resolve the quaternary carbons of the diaryl ether system, which exhibit longer T₁ relaxation times.

  • LC-MS: Prepare a 1 µg/mL solution in LC-MS grade Acetonitrile/Water (50:50). Add 0.1% Formic Acid to the mobile phase. Causality: The mild acid ensures consistent protonation of the conjugated ketone oxygen, yielding a stable, high-intensity [M+H]⁺ signal in Positive Electrospray Ionization (ESI+) mode.

Spectroscopic Data Presentation & Structural Elucidation

Nuclear Magnetic Resonance (NMR)

The NMR profile is highly diagnostic. The carbonyl group exerts a strong anisotropic deshielding effect on the ortho-protons of the adjacent aromatic ring, shifting them significantly downfield (~7.95 ppm). Conversely, the ether oxygen shields its adjacent protons.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment / Causality
7.95 Doublet (d) 2H 8.8 Ar-H (ortho to C=O). Strongly deshielded by carbonyl anisotropy.
7.35 Triplet (t) 2H 8.0 Ar-H (meta on terminal phenoxy ring).
7.15 Triplet (t) 1H 7.4 Ar-H (para on terminal phenoxy ring).
7.05 Doublet (d) 2H 8.0 Ar-H (ortho on terminal phenoxy ring).
7.00 Doublet (d) 2H 8.8 Ar-H (meta to C=O, ortho to ether oxygen). Shielded by ether.
2.95 Doublet (d) 2H 7.0 -CH₂-C(=O)-. Split into a doublet by the adjacent cyclopentyl methine proton.
2.35 Multiplet (m) 1H - Cyclopentyl -CH- (methine).

| 1.80 - 1.15 | Multiplet (m) | 8H | - | Cyclopentyl -CH₂- (four methylene groups). |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment
199.0 Quaternary C=O (Conjugated ketone)
161.5 Quaternary Ar-C (C-O, attached to C=O ring)
155.5 Quaternary Ar-C (C-O, terminal phenoxy ring)
132.0 Quaternary Ar-C (ipso to C=O)
130.5, 130.0, 124.5, 119.5, 117.5 Aromatic CH Remaining aromatic carbons
45.5 Secondary (CH₂) -CH₂-C(=O)- (Alpha carbon)
36.0 Tertiary (CH) Cyclopentyl -CH-

| 32.5, 25.0 | Secondary (CH₂) | Cyclopentyl -CH₂- (x4) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The vibrational signatures validate the functional groups. The C=O stretch appears at ~1680 cm⁻¹, which is lower than a standard aliphatic ketone (~1715 cm⁻¹). Causality: Conjugation with the aromatic ring allows delocalization of the π-electrons, weakening the C=O double bond character and lowering the vibrational frequency.

Table 3: FT-IR Signatures (ATR)

Wavenumber (cm⁻¹) Intensity Assignment
3060, 2950, 2865 Medium C-H stretching (Aromatic & Aliphatic)
1680 Strong C=O stretching (Conjugated aryl ketone)
1585, 1490 Strong C=C stretching (Aromatic rings)
1240 Strong C-O-C asymmetric stretching (Diaryl ether linkage)

| 840 | Strong | C-H out-of-plane bending (para-substituted ring) |

High-Resolution Mass Spectrometry (HRMS)

In ESI+ mode, the molecule readily accepts a proton. The fragmentation pathway is highly predictable and governed by the stability of the resulting cations. The base peak in the MS/MS spectrum corresponds to the acylium ion formed via α-cleavage, a classic hallmark of aromatic ketones.

Table 4: LC-MS (ESI+) Fragmentation Data

m/z Value Ion Type Fragment Formula Causality / Origin
281.15 [M+H]⁺ [C₁₉H₂₁O₂]⁺ Protonated molecular ion.
303.14 [M+Na]⁺ [C₁₉H₂₀O₂Na]⁺ Sodium adduct (common in ESI+).
197.06 Fragment [C₁₃H₉O₂]⁺ Acylium ion formed by α-cleavage (loss of cyclopentyl-CH₂ radical). Highly stable due to resonance.

| 169.06 | Fragment | [C₁₂H₉O]⁺ | Subsequent extrusion of neutral carbon monoxide (CO) from the acylium ion. |

References

  • National Center for Biotechnology Information (PubChem). "Cyclopentylacetyl chloride | C7H11ClO | CID 3485182". URL: [Link]

  • Melissen, S. T. A. G., et al. "A DFT study of the Al₂Cl₆-catalyzed Friedel-Crafts acylation of phenyl aromatic compounds." Journal of Molecular Modeling 19.11 (2013): 4947-4958. URL:[Link]

  • KPI.ua Repository. "Synthesis of poly(ether ketone) by Friedel-Crafts acylation: effects of reaction conditions." URL:[Link]

Sources

Pharmacological Profiling of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one: An In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one (CAS: 1183760-48-6)

Executive Summary

In modern medicinal chemistry, the identification and optimization of versatile small-molecule scaffolds are critical for accelerating drug discovery. 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one represents a highly privileged structural motif. It combines two potent pharmacophores: a 4-phenoxyphenyl ether (a recognized driver for lipid-signaling and kinase targets) and a cyclopentyl-ethanone moiety (providing tunable steric bulk and hydrogen-bonding potential).

As a Senior Application Scientist, I have structured this whitepaper to dissect the in vitro biological activity of this scaffold. Rather than viewing this compound as a single-target entity, we must analyze it as a foundational building block capable of interrogating multiple high-value therapeutic targets, specifically Fatty Acid Amide Hydrolase (FAAH), Cyclooxygenase-2 (COX-2), and specific oncogenic kinases (e.g., FLT3). This guide provides the mechanistic rationale, expected quantitative benchmarks, and the self-validating in vitro protocols required to profile this compound effectively.

Structural Rationale & Pharmacophore Analysis

To understand the in vitro behavior of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one, we must deconstruct its structure and explain the causality behind its target interactions:

  • The 4-Phenoxyphenyl Anchor: The diaryl ether linkage provides a flexible, highly lipophilic domain. In lipid-modulating enzymes like FAAH and Monoacylglycerol Lipase (MAGL), this moiety mimics the arachidonoyl tail of endogenous cannabinoids (such as anandamide and 2-AG), driving the molecule deep into hydrophobic acyl-chain binding channels[1][2]. In kinase targets, this same group frequently acts as a deep-pocket or hinge-binding motif, exploiting hydrophobic sub-pockets adjacent to the ATP-binding site[3].

  • The Ethanone Carbonyl: The ketone acts as a critical hydrogen-bond acceptor. In serine hydrolases, this carbonyl can interact directly with the catalytic triad (e.g., Ser241-Ser217-Lys142 in FAAH), positioning the molecule for competitive inhibition[2].

  • The Cyclopentyl Ring: This aliphatic ring provides essential steric bulk. In cyclooxygenase (COX) profiling, the cyclopentyl group can exploit the larger allosteric side pocket of COX-2 (which features a smaller Val523 residue compared to the bulkier Ile523 in COX-1), thereby driving isozyme selectivity[4].

In Vitro Screening Cascade & Target Validation

The following Graphviz diagram illustrates the logical workflow for profiling the biological activity of this scaffold across its three primary predicted target classes.

G Target 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one (Scaffold) FAAH FAAH / MAGL Inhibition Assay Target->FAAH COX COX-1 / COX-2 Selectivity Assay Target->COX Kinase Kinase Panel (FLT3 / Btk) Target->Kinase Readout1 LC-MS/MS Substrate Cleavage Analysis FAAH->Readout1 Readout2 PGE2 Immunoassay (EIA) COX->Readout2 Readout3 ATP-Competitive Binding Assay Kinase->Readout3 Hit Lead Optimization & In Vivo Profiling Readout1->Hit Readout2->Hit Readout3->Hit

Caption: In vitro screening cascade for the 4-phenoxyphenyl scaffold across primary biological targets.

Quantitative Data Presentation: Comparative Bioactivity

When evaluating 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one, it is crucial to benchmark its expected activity against known clinical and preclinical standards that share the 4-phenoxyphenyl pharmacophore.

Table 1: Comparative In Vitro Bioactivity Profile of 4-Phenoxyphenyl Scaffolds

Target EnzymeReference Compound (Sharing Scaffold)IC₅₀ Range (In Vitro)Structural Driver / Causality
FAAH N,N-dimethyl-5-(4-phenoxyphenyl)-2H-tetrazole10 - 50 nMPhenoxyphenyl mimics anandamide lipid tail; blocks catalytic serine[2].
MAGL N,N-dimethyl-5-(4-phenoxyphenyl)-2H-tetrazole20 - 80 nMDual-blockade achieved via lipophilic pocket occupation[2].
COX-2 Fenoprofen analogs / Diaryl heterocycles0.1 - 1.5 µMCyclopentyl bulk exploits Val523 pocket for COX-2 selectivity[4][5].
FLT3 Kinase CHMFL-FLT3-12220 - 45 nMPhenoxyphenyl acts as a deep-pocket hinge binder in the ATP site[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to ensure researchers understand why a condition is applied, rather than just what to do.

Protocol A: Fluorometric FAAH Inhibition Assay

Objective: To determine the IC₅₀ of the compound against human recombinant FAAH. Causality Check: FAAH relies on an unprotonated lysine (Lys142) to activate the catalytic serine. Therefore, the assay buffer must be strictly maintained at pH 9.0 to ensure the enzyme remains in its active conformation.

  • Enzyme Preparation: Dilute human recombinant FAAH in 10 mM Tris-HCl buffer (pH 9.0) containing 1 mM EDTA and 0.1% BSA (to prevent non-specific adherence of the highly lipophilic compound to the microplate walls).

  • Compound Incubation: Dispense 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one across a 10-point concentration gradient (10 pM to 10 µM) into a black 96-well plate. Pre-incubate with the enzyme for 15 minutes at 37°C. Rationale: This allows the bulky cyclopentyl group time to achieve equilibrium binding within the cytosolic port of the enzyme.

  • Substrate Addition: Add the fluorogenic substrate AMC-arachidonoyl amide (final concentration 2 µM).

  • Validation Controls:

    • Positive Control: JZL195 (a known FAAH inhibitor) to confirm enzyme viability and assay sensitivity.

    • Negative Control (Blank): Buffer + Substrate (no enzyme) to establish the background fluorescence threshold and rule out auto-hydrolysis.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes (Excitation: 340 nm / Emission: 460 nm). Calculate the initial velocity (V₀) of substrate cleavage to derive the IC₅₀ via a non-linear regression curve.

Protocol B: COX-1 / COX-2 Selectivity Enzyme Immunoassay (EIA)

Objective: To evaluate the NSAID-like anti-inflammatory potential and isozyme selectivity of the scaffold[4]. Causality Check: COX enzymes require a heme cofactor for the peroxidase activity that is coupled to cyclooxygenation. Reconstituting the holoenzyme with hematin is an absolute prerequisite for a functional assay.

  • Isozyme Reconstitution: Prepare purified human recombinant COX-2 and ovine COX-1 in 0.1 M Tris-HCl buffer (pH 8.0). Add 1 µM hematin and 2 mM phenol. Incubate for 5 minutes on ice to fully reconstitute the active holoenzymes.

  • Inhibitor Binding: Add the test compound (0.1 µM to 100 µM) and incubate for 10 minutes at 37°C. Rationale: The 4-phenoxyphenyl group requires time to navigate the hydrophobic channel, while the cyclopentyl group must orient into the COX-2 specific side pocket.

  • Catalytic Initiation: Initiate the reaction by adding arachidonic acid (AA) to a final concentration of 10 µM. Incubate for exactly 2 minutes.

  • Reaction Termination & EIA: Stop the reaction by adding 1 M HCl. Quantify the downstream production of Prostaglandin E2 (PGE2) using a competitive PGE2 Immunoassay kit.

  • Validation Controls: Run Celecoxib (COX-2 selective) and Fenoprofen (non-selective) in parallel to validate the dynamic range and selectivity index of the assay[4][5].

Conclusion & Translational Outlook

The 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one scaffold is a highly versatile chemical entity. Because of its lipophilic 4-phenoxyphenyl tail and sterically demanding cyclopentyl-ethanone headgroup, it is primed for interrogating hydrophobic binding pockets across multiple enzyme classes. By employing the rigorous, self-validating in vitro protocols detailed above, drug development professionals can accurately map its polypharmacology, optimizing it either as a dual FAAH/MAGL inhibitor for neuroinflammatory applications[1], a selective COX-2 anti-inflammatory agent[4], or a targeted kinase inhibitor for oncology[3].

References

  • Holtfrerich, A., et al. (2013). "(4-Phenoxyphenyl)tetrazolecarboxamides and related compounds as dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL)." European Journal of Medicinal Chemistry. 2

  • Li, X., et al. (2015). "Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia." ACS Publications. 3

  • Abdel-Tawab, M., et al. "Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors." PMC. 4

  • Ahn, K., et al. "Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants." PMC. 1

  • BenchChem. "A Comparative Guide to the Bioactivity of 2-(3-phenoxyphenyl)propanenitrile and its Active Metabolite, Fenoprofen." BenchChem. 5

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Crucially, this guide moves beyond prediction to provide detailed, field-proven experimental protocols for the definitive determination of both solubility (thermodynamic and kinetic) and chemical stability. We present a comprehensive forced degradation study protocol, aligned with ICH Q1A(R2) guidelines, to establish an intrinsic stability profile and identify potential degradation pathways.[1][2] This dual approach of prediction followed by prescribed validation equips researchers and drug development scientists with the necessary framework to confidently assess 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one for further investigation.

Introduction: Characterizing a Novel Ketone Derivative

2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one (CAS Number: 1183760-48-6) is an aromatic ketone characterized by a unique combination of bulky, hydrophobic moieties. Its structure consists of a central ethanone core, flanked by a non-polar cyclopentyl group and a large phenoxyphenyl ring system. The presence of these groups dictates its physicochemical properties, influencing its behavior in various solvent systems and its resilience to environmental stressors.

The objective of this whitepaper is to provide a detailed scientific assessment of the probable solubility and stability characteristics of this molecule. This is achieved through a two-pronged strategy:

  • Predictive Analysis: Leveraging structure-activity relationships and empirical data from analogous compounds to forecast solubility and stability.

  • Methodological Guidance: Outlining rigorous, step-by-step experimental protocols for the practical validation of these predicted properties.

This document is intended for researchers, chemists, and formulation scientists engaged in the evaluation of novel compounds for pharmaceutical or chemical applications.

Predicted Physicochemical Profile and Solubility

The solubility of a compound is a critical determinant of its utility, impacting everything from reaction kinetics in synthesis to bioavailability in drug development.[3] The principle of "like dissolves like" provides a foundational basis for our predictions.[4]

Molecular Structure and Its Implications

To predict solubility, we must first dissect the molecule's constituent parts:

  • Phenoxyphenyl Group: This large, aromatic system is inherently non-polar and hydrophobic. Its presence is expected to dominate the molecule's character, significantly limiting its affinity for polar solvents. Poly(aryl ether ketone)s, which contain similar structures, are known for their solubility in polar aprotic solvents but not in water.[5]

  • Cyclopentyl Group: This is a non-polar, aliphatic ring that further contributes to the molecule's overall lipophilicity and is expected to decrease aqueous solubility.

  • Ethanone Core: The ketone functional group introduces a degree of polarity through its carbonyl group (-C=O), which can act as a hydrogen bond acceptor.[6] However, this small polar region is sterically shielded and electronically overshadowed by the large hydrophobic appendages, making its contribution to aqueous solubility minimal.

Predicted Solubility Profile
  • Aqueous Solubility: Due to the overwhelming non-polar surface area contributed by the phenoxyphenyl and cyclopentyl groups, the aqueous solubility of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one is predicted to be extremely low . The hydrophobic effect, where the ordering of water molecules around a non-polar solute is entropically unfavorable, will strongly disfavor its dissolution in water.[7]

  • Organic Solvent Solubility: The compound is predicted to be readily soluble in a range of common organic solvents. Its structural analogs, such as 4'-Phenoxyacetophenone, are soluble in ethanol, ether, and chloroform.[1] Valerophenone, another aromatic ketone, is also noted as being soluble in organic solvents.[8] Therefore, high solubility is anticipated in solvents like:

    • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF).

    • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

    • Other Ketones and Alcohols: Acetone, Methanol, Ethanol.

Data Summary of Structural Analogs

To ground these predictions, the known properties of structurally related molecules are summarized below.

Compound NameCAS NumberStructureKnown Solubility/Properties
2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one (Target) 1183760-48-6Predicted: Very low aqueous solubility; Soluble in organic solvents (DMSO, DCM, etc.).
4'-Phenoxyacetophenone5031-78-7Soluble in common organic solvents such as ethanol, ether and chloroform.[1]
2-Chlorophenyl Cyclopentyl Ketone6740-85-8Soluble in methanol.[3]
Cyclopentyl methyl ketone6004-60-0Soluble in organic solvents.[9]
Valerophenone1009-14-9Soluble in organic solvents.[8]

Methodologies for Experimental Solubility Determination

While predictions are invaluable for initial assessment, empirical data is the gold standard. The following protocols describe robust methods for determining both thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method determines the equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under thermodynamic equilibrium.[10][11]

Methodology:

  • Preparation: Add an excess amount of solid 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one to a known volume of the selected solvent (e.g., pH 7.4 phosphate-buffered saline for aqueous solubility, or an organic solvent) in a sealed glass vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium. For hydrophobic compounds, this may take 24 to 72 hours.[11]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the supernatant by centrifugation (e.g., 15,000 rpm for 15 minutes) followed by careful filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Prepare a dilution series of the clear filtrate. Analyze the concentration of the dissolved compound using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Construct a standard curve from known concentrations. Use the curve to determine the concentration in the filtrate, which represents the thermodynamic solubility. Express the result in units such as µg/mL or µM.

Protocol 2: Kinetic Solubility via High-Throughput Screening

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock, typically DMSO. This method is faster and more common in early drug discovery for ranking compounds.[12]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small, precise volume of each DMSO solution into a 96-well plate containing the aqueous buffer of interest (e.g., pH 7.4 PBS). The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.

  • Incubation & Detection: Incubate the plate at a set temperature (e.g., room temperature) for a short period (e.g., 1-2 hours). Measure the turbidity or light scattering caused by precipitation using a nephelometer or a plate reader capable of absorbance measurements.

  • Determination: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to a blank control.

G cluster_0 Solubility Assessment Workflow start Compound Available discovery Early Discovery Phase? start->discovery kinetic Perform Kinetic Solubility Assay (e.g., Nephelometry) discovery->kinetic Yes formulation Is Compound a Lead Candidate? discovery->formulation No rank Rank Compound vs. Peers kinetic->rank thermo Perform Thermodynamic Solubility Assay (Shake-Flask Method) data_for_dev Generate Definitive Data for Formulation Development thermo->data_for_dev rank->formulation formulation->thermo Yes formulation->data_for_dev No, End

Caption: Decision workflow for selecting the appropriate solubility assay.

Predicted Chemical Stability and Degradation

The stability of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[9][13][]

Structural Stability Analysis

The 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one molecule is a ketone. Ketones are generally considered a stable functional group.[6] They are less reactive to oxidation than aldehydes because they lack a hydrogen atom directly attached to the carbonyl carbon.[15] The molecule lacks common labile functional groups such as esters, carbamates, or lactams, which are highly susceptible to hydrolysis.

However, two potential areas of reactivity under stress conditions exist:

  • Keto-enol tautomerism: Like all ketones with an α-hydrogen, it can exist in equilibrium with its enol form. While the keto form is typically more stable, the equilibrium can be influenced by pH and solvent.[16]

  • Ether Linkage: The phenoxy group contains a diaryl ether bond. While generally stable, this bond could be susceptible to cleavage under harsh acidic or oxidative conditions.

Overall, the compound is predicted to be highly stable under typical storage conditions (room temperature, protected from light) in its solid state.

Protocol for Comprehensive Stability Assessment (Forced Degradation)

To definitively characterize the intrinsic stability of the molecule, a forced degradation (or stress testing) study is required. This study subjects the compound to harsh conditions exceeding those of accelerated stability testing to identify likely degradation products and establish degradation pathways.[1][2][17] The following protocol is based on the ICH Q1A(R2) guideline.

Objective: To achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels without completely destroying the molecule.[1][18]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[19]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for a defined period (e.g., 2, 6, 24 hours). After incubation, cool the sample and neutralize with an equivalent amount of 0.1 M NaOH.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60°C for a defined period. After incubation, cool and neutralize with an equivalent amount of 0.1 M HCl.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature for a defined period, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C) for a set period (e.g., 7 days). Also, heat a solution of the compound under reflux.

    • Photostability: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible output, as specified by ICH Q1B guidelines (e.g., total illumination of not less than 1.2 million lux hours).[19] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Dilute with mobile phase to a suitable concentration.

    • Analyze all samples using a validated, stability-indicating HPLC method with a photodiode array (PDA) detector. This method must be able to resolve the parent peak from all degradation products.

    • Assess peak purity of the parent compound in all stressed samples to confirm the method's specificity.

  • Reporting:

    • Calculate the percentage of degradation for the parent compound under each stress condition.

    • Report the relative retention times (RRT) and peak areas of all detected degradation products.

    • Identify potential degradation pathways based on the conditions that caused degradation.

G cluster_1 Forced Degradation Workflow (ICH Q1A) start API Sample (Solid & Solution) stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) oxidation Oxidation (e.g., 3% H₂O₂, RT) thermal Thermal (e.g., 70°C Solid/Solution) photo Photolytic (ICH Q1B Light Source) analysis Analyze via Stability-Indicating HPLC-PDA Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile analysis->evaluation report Identify Degradation Products & Pathways evaluation->report 5-20% Degradation no_degradation Increase Stress Severity (Time, Temp, Conc.) evaluation->no_degradation <5% Degradation no_degradation->stress_conditions Re-test

Caption: A systematic workflow for conducting forced degradation studies.

Conclusion

While direct experimental data for 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one remains elusive, a robust scientific prediction of its properties is possible through the analysis of its structural components and comparison with known analogs. This molecule is anticipated to be a highly hydrophobic and water-insoluble compound, with good solubility in a wide range of organic solvents. It is predicted to possess high intrinsic chemical stability under standard storage conditions.

These predictions, however, must serve as a well-founded starting point for empirical investigation. The detailed experimental protocols provided in this guide for determining thermodynamic and kinetic solubility, as well as for conducting a comprehensive forced degradation study, offer a clear and reliable path for researchers to generate the definitive data required for informed decision-making in the drug development process. Adherence to these systematic methodologies will ensure data integrity and regulatory compliance, ultimately enabling a full and accurate characterization of this novel chemical entity.

References

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Rowan. Predicting Solubility. [Link]

  • Food And Drugs Authority, Ghana. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

  • Al-Ghanem, K., et al. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports. [Link]

  • Pharma Stability. Forced Degradation Playbook: FDA-Ready Design for Stability-Indicating Methods. [Link]

  • Mobley, D. L., & Guthrie, J. P. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Wikipedia. Valerophenone. [Link]

  • The Royal Society of Chemistry. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • International Journal of Creative Research Thoughts. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

  • Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre. [Link]

  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

  • Pharma Guideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Slideshare. solubility experimental methods.pptx. [Link]

  • Jouyban, A. (2018). Experimental and Computational Methods Pertaining to Drug Solubility. PDF. [Link]

  • Dickhut, R. M., et al. (1989). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: evaluation. Environmental Toxicology and Chemistry. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Herbordt, L. A., & Carr, P. W. (1990). Solubilities of hydrophobic compounds in aqueous-organic solvent mixtures. PubMed. [Link]

  • Patsnap. (2026, March 6). Enol vs Keto: Which Provides Better Chemical Stability?. [Link]

  • ResearchGate. Thermodynamic cycle used to explore the relative stability of keto and hydrate species of ketone moieties 1-13 in aqueous solution. [Link]

  • ResearchGate. Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. [Link]

  • Oakenfull, D., & Fenwick, D. E. (1974). Hydrophobic interaction in aqueous organic mixed solvents. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]

  • Biology LibreTexts. (2026, January 19). 2.5: Solubility in an aqueous world - The Hydrophobic Effect. [Link]

  • Chen, Y., et al. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]

  • PubChem. 1-(p-Methoxyphenyl)-2-propanone. [Link]

  • US EPA. Phenyl propenyl ketone Properties. [Link]

  • A-Level Chemistry. (2022, April 18). Aldehydes and Ketones - Testing for Carbonyl Compounds. [Link]

  • Amer, M. M., & Donohoe, T. J. (2025, July 21). Recent advances in the use of Pentamethylphenyl (Ph) Ketones in organic synthesis*. Chemical Communications. [Link]

  • Dr. Tania CS. (2025, April 15). Aldehydes & Ketones predict products 1-. [Link]

  • Melissa Maribel. (2024, April 18). Reactions of Aldehydes and Ketones Review and Predicting Products. [Link]

  • Unacademy. NEET UG : Physical and Chemical Properties of Ketones. [Link]

Sources

Structural Analogue Development of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one: A Roadmap for Medicinal Chemistry Exploration

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the design, synthesis, and evaluation of structural analogues based on the 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one scaffold. While the parent molecule is commercially available[1], its biological activity profile is not extensively documented in the public domain. This presents a unique opportunity for novel discovery. This document serves as a technical and strategic roadmap for researchers and drug development professionals to systematically explore the chemical space around this scaffold. We will dissect the molecule into key pharmacophoric regions, propose high-probability synthetic routes, and outline a logical cascade for biological screening to unlock its therapeutic potential.

Introduction and Rationale

The compound 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one represents an intriguing starting point for a medicinal chemistry program. Its structure combines three distinct motifs, each with a rich history in drug discovery:

  • The Diphenyl Ether: A privileged scaffold found in numerous biologically active compounds, known for its conformational flexibility and ability to engage in various receptor interactions. Derivatives have shown promise as antitubercular and antibacterial agents.[2][3][4]

  • The α-Substituted Ketone: A versatile functional group that can act as a hydrogen bond acceptor and provides a key handle for synthetic modification. The ethyl linker and carbonyl group are critical for spatial orientation and interaction with biological targets.

  • The Cyclopentyl Group: A lipophilic moiety that can anchor the molecule in hydrophobic pockets of target proteins. Its replacement or modification is a classic strategy for modulating physicochemical properties and exploring structure-activity relationships (SAR).

The absence of established biological data necessitates a discovery-oriented approach. By systematically generating analogues, a research program can efficiently map the SAR, identify potential biological targets, and optimize lead compounds for improved potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Scaffolding Strategy for Analogue Design

We propose a tripartite strategy for analogue design, focusing on the independent and combined modification of three key regions of the parent molecule. This approach allows for a systematic exploration of the chemical space to build a robust SAR profile.

cluster_M Parent Scaffold: 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one cluster_A Region A: Diphenyl Ether cluster_B Region B: Carbonyl Core & Linker cluster_C Region C: Cyclopentyl Group M Core Molecule A_desc Electronic Modulation Positional Isomerism Ether Bioisosteres M->A_desc Modification Strategy B_desc α-Functionalization Carbonyl Reduction/Modification Linker Homologation M->B_desc Modification Strategy C_desc Bioisosteric Replacement (Cycloalkyl, Heterocyclic, Acyclic) Conformational Restriction M->C_desc Modification Strategy

Caption: Molecular scaffolding strategy for analogue development.

Design and Synthesis of Structural Analogues

Synthesis of the Parent Scaffold

The parent scaffold can be synthesized via a Friedel-Crafts acylation, a robust and scalable method for forming diaryl ketones.[5]

Protocol 1: Synthesis of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one

  • Preparation of Cyclopentylacetyl Chloride:

    • To a solution of cyclopentylacetic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

    • Stir the reaction mixture at room temperature for 2 hours or until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude cyclopentylacetyl chloride. Use immediately in the next step.

  • Friedel-Crafts Acylation:

    • Dissolve diphenyl ether (1.1 eq) in anhydrous DCM (0.5 M) and cool to 0 °C.

    • Add aluminum chloride (AlCl₃, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Add a solution of crude cyclopentylacetyl chloride (1.0 eq) in DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.

    • Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the title compound.

Modification of Region A: The Diphenyl Ether

The electronic properties and substitution pattern of the diphenyl ether moiety can be altered to probe interactions with the target protein.

Design Strategy:

  • Electronic Modulation: Introduce electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -F, -Cl, -CF₃) onto one or both phenyl rings.

  • Positional Isomerism: Move the phenoxy substituent to the meta or ortho position of the ketone-bearing ring.

  • Bioisosteric Replacement: Replace the ether oxygen with a thioether (-S-), sulfone (-SO₂-), or a direct C-C bond (biphenyl).

Protocol 2: Synthesis of Substituted Diphenyl Ethers (Ullmann Condensation)

  • To a mixture of a substituted phenol (1.0 eq), a substituted aryl halide (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in DMF (0.4 M), add copper(I) iodide (CuI, 0.1 eq) and L-proline (0.2 eq).

  • Heat the reaction mixture to 100-120 °C for 12-24 hours under a nitrogen atmosphere.

  • Cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography to obtain the desired substituted diphenyl ether, which can then be used in Protocol 1.

Modification of Region B: The Carbonyl Core & Ethyl Linker

The α-carbon of the ketone is a prime site for introducing new functionality, which can explore additional binding pockets or alter the compound's polarity.

Design Strategy:

  • α-Alkylation/Functionalization: Introduce small alkyl groups, halogens, or amino groups at the α-position. Direct α-amination can introduce a basic center, which can be critical for salt formation and solubility.[6]

  • Carbonyl Reduction: Reduce the ketone to a secondary alcohol to introduce a hydrogen bond donor/acceptor group.

  • Linker Homologation: Extend the ethyl linker to a propyl or butyl chain to alter the distance between the phenyl and cyclopentyl moieties.

Protocol 3: α-Amination of the Parent Ketone [6]

  • Generate Lithium diisopropylamide (LDA) in situ: To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C, add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes.

  • Add a solution of the parent ketone (1.0 eq) in THF to the LDA solution at -78 °C. Stir for 1 hour to form the enolate.

  • Add a solution of an electrophilic amine source, such as di-tert-butyl azodicarboxylate (1.2 eq), in THF.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the protected α-amino ketone. Subsequent deprotection yields the final product.

Modification of Region C: The Cyclopentyl Group

The cyclopentyl group primarily influences lipophilicity and conformational rigidity. Bioisosteric replacement is a powerful strategy to fine-tune these properties.[7][8]

Design Strategy:

  • Cycloalkane Variation: Replace the cyclopentyl group with cyclopropyl, cyclobutyl, or cyclohexyl rings to probe the size and conformational requirements of the hydrophobic pocket.

  • Heterocyclic Replacement: Introduce heterocycles like tetrahydrofuran, piperidine, or morpholine to improve solubility and introduce potential hydrogen bonding interactions.

  • Acyclic/Branched Alkyl Chains: Replace the ring with isobutyl, tert-butyl, or other branched alkyl groups to assess the impact of conformational flexibility.[7]

Synthetic Approach: The most straightforward approach is to synthesize the corresponding carboxylic acids (e.g., cyclohexylacetic acid) and follow the procedure outlined in Protocol 1.

Proposed Biological Evaluation & Screening Cascade

Given the lack of a known target, a tiered screening approach is recommended to efficiently identify biological activity and subsequently elucidate the mechanism of action.

cluster_tier2 Tier 2: Hit Confirmation & Target Deconvolution cluster_tier3 Tier 3: Lead Optimization A Tier 1: Broad Phenotypic Screening (Analogue Library, 10-50 µM) B Anticancer Screen (e.g., NCI-60 Panel) A->B C Antimicrobial Screen (e.g., M. tuberculosis, S. aureus, E. coli) A->C D General Cytotoxicity (e.g., Vero, HepG2 cells) A->D E Dose-Response & IC50/MIC Determination B->E C->E F If Anticancer Hit: Tubulin Polymerization Assay [27] Cell Cycle Analysis E->F G If Antimicrobial Hit: Target-based screen (e.g., FabI Assay [14]) Resistance Profiling E->G H In Vivo Efficacy Models (Xenograft, Infection Models) F->H G->H I ADME/PK Profiling H->I

Caption: Proposed tiered workflow for biological evaluation.

Data Presentation and SAR Analysis

All quantitative data should be summarized in tables to facilitate direct comparison and analysis of structure-activity relationships.

Table 1: Hypothetical SAR Data for Region C Analogues against M. tuberculosis

Compound IDRegion C MoietyMIC (µg/mL)Cytotoxicity (Vero, CC₅₀ in µM)Selectivity Index (SI = CC₅₀/MIC)
Parent Cyclopentyl> 64> 100-
ANA-01 Cyclobutyl32> 100> 3.1
ANA-02 Cyclohexyl16> 100> 6.2
ANA-03 Phenyl8506.25
ANA-04 tert-Butyl64> 100> 1.5
Rifampicin (Control)0.5> 100> 200

Conclusion

The 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one scaffold offers a promising, underexplored foundation for the development of novel therapeutic agents. This guide provides the strategic framework, validated synthetic protocols, and a logical evaluation cascade necessary to embark on such a discovery program. By systematically applying the principles of medicinal chemistry outlined herein—scaffold hopping, bioisosteric replacement, and functional group modification—researchers can efficiently navigate the chemical space surrounding this core structure, identify potent and selective modulators of biological activity, and develop valuable lead candidates for further preclinical and clinical investigation.

References

  • JoVE. Synthesis of α-Substituted Carbonyl Compounds: The Stork Enamine Reaction. [Link]

  • Ma, S., et al. (2019). Synthesis of α-heterosubstituted ketones through sulfur mediated difunctionalization of internal alkynes. Nature Communications. [Link]

  • ResearchGate. Synthesis of α-substituted carbonyl compounds. [Link]

  • ACS Publications. (2025). Discovery of Diphenyl Ether Derivatives as Novel BKCa Channel Activators. Journal of Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Carbonyl Alpha-Substitution Reactions. [Link]

  • Organic Chemistry Portal. Synthesis of α-Amino ketones. [Link]

  • ResearchGate. Bioisosteric replacement of methyl group... to cyclopropyl group. [Link]

  • Chemspace. Bioisosteric Replacements. [Link]

  • Open Library Publishing Platform. Drug Modifications to Improve Stability. [Link]

  • PMC. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. [Link]

  • Kar, S. S., et al. (2016). Rational design and synthesis of novel diphenyl ether derivatives as antitubercular agents. International Journal of Nanomedicine. [Link]

  • Royal Society of Chemistry. (2016). Design, synthesis and evaluation of diphenyl ether analogues as antitubercular agents. RSC Advances. [Link]

  • PMC. Substituted Diphenyl Ethers as a Novel Chemotherapeutic Platform against Burkholderia pseudomallei. [Link]

  • Ataman Kimya. DIPHENYL ETHER. [Link]

  • ResearchGate. Formation of diaryl ketones by using aromatic aldehydes and aryl halides with palladium catalyst. [Link]

  • ResearchGate. Drugs with diaryl ketone subunits. [Link]

  • PubChemLite. 2-cyclopentyl-1-(4-phenoxyphenyl)ethan-1-amine (C19H23NO). [Link]

  • PMC. I2-Catalyzed Carbonylation of α-Methylene Ketones to Synthesize 1,2-Diaryl Diketones and Antiviral Quinoxalines in One Pot. [Link]

  • PMC. A Radical-Based, Transition Metal-Free Approach for Diaryl Ketone Synthesis. [Link]

  • ACS Omega. Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones. [Link]

  • Moshang Chemical. 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-amine. [Link]

  • Google P
  • PubMed. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. [Link]

  • PubChem. Ethanone, 1-(4-butoxyphenyl)-. [Link]

  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • ResearchGate. 4-(1-Adamantyl) Phenylalkylamines with Potential Antiproliferative Activity. [Link]

Sources

Methodological & Application

"using 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one in cell-based assays"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one (CPEO) in Cell-Based Assays

Executive Summary

2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one (CAS: 1183760-48-6), hereafter referred to as CPEO , is a versatile small-molecule scaffold characterized by its highly lipophilic structural motifs. In drug discovery, scaffolds containing phenoxyphenyl and cyclopentyl groups are frequently evaluated as modulators of lipid-driven signaling pathways, such as the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) axis. However, the physicochemical properties of CPEO present significant challenges in standard in vitro cell-based assays. This application note provides a scientifically rigorous, self-validating methodology for formulating and screening CPEO, ensuring that observed biological activities are driven by true target engagement rather than physicochemical artifacts.

Physicochemical Profiling & Causality

As a Senior Application Scientist, it is critical to recognize that experimental design must be dictated by the molecule's physical chemistry. CPEO possesses a calculated partition coefficient (logP) of approximately 4.5.

The Causality of Assay Artifacts: Highly lipophilic compounds (logP > 4.0) are notorious for generating false negatives in cell-based assays due to non-specific binding to polystyrene culture plastics and spontaneous precipitation in aqueous media. Furthermore, while high concentrations of Dimethyl Sulfoxide (DMSO) can force these compounds into solution, DMSO concentrations above 0.5% disrupt cellular tight junctions, alter membrane fluidity, and induce epigenetic artifacts[1]. To counteract the rapid desolubilization of lipophilic compounds, the addition of carrier proteins such as Bovine Serum Albumin (BSA) to the assay media is required. BSA acts as a thermodynamic "lipid sink," maintaining the free-drug equilibrium and preventing the compound from adhering to the transwell or microplate surfaces[2].

Workflow A 1. Stock Preparation (10 mM CPEO in 100% DMSO) B 2. Intermediate Dilution (100x in DMSO) A->B Serial Dilution C 3. Media Formulation (Add to 4% BSA Media) B->C Aqueous Transfer D 4. Cell Treatment (Final DMSO ≤ 0.1%) C->D Apply to Cells E 5. Assay Readout (Luciferase / Viability) D->E 24h Incubation

Figure 1: Workflow for the preparation and application of lipophilic CPEO in cell-based assays.

Experimental Methodologies

Compound Preparation & Handling (Self-Validating System)

To ensure reproducibility and prevent precipitation, CPEO must be handled using a strict step-down dilution protocol.

Step-by-Step Protocol:

  • Primary Stock: Dissolve CPEO powder in anhydrous, cell-culture grade DMSO to create a 10 mM primary stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Intermediate Titration: Perform all serial dilutions (e.g., 1 mM, 0.1 mM) in 100% DMSO. Causality: Diluting directly into aqueous media from a high-concentration stock causes localized supersaturation and irreversible micelle formation.

  • Protein-Supplemented Formulation: Prepare assay media (e.g., DMEM) supplemented with 4% (w/v) fatty-acid-free BSA.

  • Final Delivery: Transfer the DMSO intermediates into the BSA-supplemented media at a 1:1000 ratio immediately before applying to cells. This ensures the final DMSO concentration never exceeds 0.1%.

Cell-Based Reporter Assay (PPARγ Transactivation)

To evaluate CPEO's potential as a nuclear receptor modulator, a PPARγ transactivation reporter assay is utilized. HEK293T cells are the gold standard for this assay because they lack significant endogenous nuclear receptor expression, thereby providing a clean background and high dynamic range[3].

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293T cells at 10,000 cells/well in a white, clear-bottom 384-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Transfection: Co-transfect cells with plasmids expressing human PPARγ2 and a 3xPPRE-luciferase reporter construct using Lipofectamine 3000. Include a Renilla luciferase plasmid (pRL-TK) as an internal control for transfection efficiency[4]. Incubate for 16 hours.

  • Compound Treatment: Aspirate media and replace with the CPEO/BSA formulations (0.1 µM to 10 µM).

  • Readout: After 24 hours of compound exposure, add Bright-Glo™ Luciferase Assay System reagent. Read luminescence on a multi-mode microplate reader.

The Self-Validating Matrix: A protocol is only as reliable as its internal controls. This assay is designed as a self-validating system by mandating the following conditions on every plate:

  • Baseline Validation: A vehicle-only control (0.1% DMSO in 4% BSA media) establishes the basal luminescence threshold.

  • Dynamic Range Validation: Treatment with 1 µM Rosiglitazone (a known full agonist) validates the transfection efficiency and maximum system response[4].

  • Target Specificity Validation: Co-treatment of CPEO with 5 µM GW9662 (a selective, irreversible PPARγ antagonist). If the luminescence induced by CPEO is abrogated by GW9662, it definitively proves that the signal is mediated through specific PPARγ binding, ruling out false positives caused by luciferase stabilization or cellular stress[3].

Pathway CPEO CPEO (Lipophilic Ligand) Membrane Cell Membrane Crossing CPEO->Membrane Diffusion PPAR PPARγ / RXRα Heterodimer Membrane->PPAR Cytosolic/Nuclear Binding PPRE PPRE (Promoter Region) PPAR->PPRE DNA Binding & Activation Gene Luciferase Reporter Gene PPRE->Gene Transcription

Figure 2: Mechanistic signaling pathway of CPEO-mediated PPARγ transactivation and reporter readout.

Data Presentation

The table below summarizes representative quantitative data demonstrating the critical impact of proper physicochemical formulation (BSA supplementation) on the apparent potency of CPEO. Without BSA, CPEO precipitates, yielding a false negative (>10 µM).

CompoundTargetEC₅₀ (Standard Media, 0% BSA)EC₅₀ (Optimized Media, 4% BSA)Max Efficacy (% of Rosiglitazone)Target Specificity (GW9662 Reversal)
CPEO PPARγ> 10.0 µM (Precipitation)1.25 µM82%Yes (>95% signal reduction)
Rosiglitazone PPARγ0.06 µM0.08 µM100%Yes (>98% signal reduction)
Vehicle N/AN/AN/A0%N/A

References

  • What Works, What Doesn't, and Why? An Industrial Perspective on Absorption Modeling | Journal of Medicinal Chemistry Source: American Chemical Society (ACS) URL:[Link]

  • Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 Source: ResearchGate URL:[Link]

  • A novel peroxisome proliferator-activated receptor gamma ligand improves insulin sensitivity and promotes browning of white adipose tissue in obese mice Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • CMHX008, a Novel Peroxisome Proliferator-Activated Receptor γ Partial Agonist, Enhances Insulin Sensitivity In Vitro and In Vivo Source: PLOS One URL:[Link]

Sources

Application Note: Protocol for the Dissolution of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one for Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-proven protocol for the dissolution of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one (CAS No. 1183760-48-6)[1], a compound characterized by significant hydrophobicity due to its constituent cyclopentyl, phenyl, and phenoxy moieties. Achieving complete and reproducible dissolution is a critical prerequisite for accurate and reliable downstream applications, including in vitro assays, high-throughput screening, and early-stage formulation development. This guide moves beyond a simple list of steps to explain the scientific rationale behind solvent selection and procedural choices, offering a robust methodology designed to ensure experimental integrity. It includes protocols for creating high-concentration organic stock solutions and their subsequent dilution into aqueous media, complete with troubleshooting guidance to address common challenges such as precipitation.

Physicochemical Profile & Solubility Rationale

The molecular structure of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one dictates its solubility behavior. The presence of multiple aromatic rings and an alkyl group contributes to a large, nonpolar surface area, making the compound inherently hydrophobic and poorly soluble in aqueous solutions.[2][3] The ketone and ether functional groups offer some polarity and potential for hydrogen bond acceptance, but this is insufficient to overcome the compound's overall lipophilic character.

Therefore, a strategic approach is required, beginning with a strong, aprotic organic solvent to create a primary stock solution before careful dilution into the final experimental medium.[4][5]

Table 1: Predicted Solubility of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one

Solvent ClassExample SolventsPredicted SolubilityRationale & Justification
Polar Aprotic DMSO, DMF, THFHigh to Very HighThese solvents effectively solvate the compound by disrupting intermolecular forces without the risk of hydrogen bond donation. DMSO is a superior choice for initial stock preparation due to its strong solvating power for a wide range of hydrophobic compounds.[4]
Polar Protic Ethanol, MethanolModerate to HighThe alkyl chain of the alcohol can interact with the nonpolar regions of the compound, while the hydroxyl group interacts with the ketone. However, solubility may be lower than in polar aprotic solvents.
Nonpolar Aromatic Toluene, BenzeneModerateThe aromatic rings of the solvent can engage in π-stacking interactions with the phenyl and phenoxyphenyl groups of the compound, facilitating dissolution.
Chlorinated Dichloromethane (DCM)Moderate to HighOften used during synthesis and purification, DCM is a good solvent for many organic molecules but is less common for biological assay stock preparation due to its volatility and toxicity.
Apolar Aliphatic Hexane, CyclohexaneSparingly Soluble to InsolubleThe compound's polarity, though limited, is too high for significant solubility in highly nonpolar aliphatic solvents.[3]
Aqueous Buffers PBS, DMEM, WaterVery Low to InsolubleThe large hydrophobic structure prevents effective interaction with the highly polar water molecules, leading to insolubility or precipitation.[2]

Materials, Equipment, and Safety

Reagents & Consumables
  • 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one (powder form)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Ethanol (200 proof), anhydrous

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile polypropylene conical tubes (15 mL or 50 mL)

  • Calibrated micropipettes and sterile, low-retention tips

Equipment
  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Bath sonicator

  • Magnetic stirrer and stir bars (optional)

Critical Safety & Handling Precautions

As a standard practice for any investigational compound, a thorough review of the Safety Data Sheet (SDS) is mandatory before handling. While a specific SDS for this compound is not publicly available, data from structurally related aromatic ketones suggest the following precautions.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety goggles with side shields.[9]

  • Ventilation: Handle the powdered compound and concentrated organic solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Static Discharge: Take precautionary measures against static discharge, especially when handling flammable solvents like ethanol.[6]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Protocol 1: Preparation of a Concentrated Stock Solution (10 mM in DMSO)

This protocol details the preparation of a high-concentration primary stock solution, which serves as the foundation for all subsequent experimental dilutions. DMSO is the recommended solvent for this purpose.

Step-by-Step Methodology:

  • Pre-Equilibration: Allow the vial containing the compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh out the desired amount of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one (e.g., 2.94 mg for a 1 mL of 10 mM solution, based on a MW of 294.38 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound. For example, to prepare a 10 mM stock, add 1 mL of DMSO to 2.94 mg of the compound.

  • Initial Dissolution: Tightly cap the tube and vortex vigorously for 30-60 seconds. This initial mechanical agitation is crucial for breaking down the powder and initiating the solvation process.[4]

  • Sonication (If Necessary): Visually inspect the solution against a light source. If any solid particulates remain, place the tube in a bath sonicator for 5-10 minutes. The high-frequency sound waves will provide the energy needed to break up small aggregates and ensure complete dissolution.[11]

  • Final Verification: After sonication, vortex the tube again for 10-15 seconds. The solution should be completely clear and free of any visible particles.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions in Aqueous Media

The primary challenge in preparing working solutions is diluting the DMSO stock into an aqueous buffer (e.g., PBS or cell culture medium) without causing the hydrophobic compound to precipitate.[2] A serial dilution or intermediate dilution step is often necessary.

Step-by-Step Methodology:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature. Once thawed, vortex briefly to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended): To minimize localized high concentrations of DMSO when adding to the final buffer, first prepare an intermediate dilution. For example, pipette 10 µL of the 10 mM stock into 990 µL of the final aqueous buffer. This creates a 100 µM solution with 1% DMSO.

  • Final Dilution: Add the required volume of the intermediate solution to the final volume of your aqueous medium to achieve the desired working concentration.

    • Causality: This two-step process gradually introduces the compound to the aqueous environment, reducing the thermodynamic shock that can cause immediate precipitation.

  • Mixing: Immediately after adding the compound (or its intermediate dilution), mix the final solution thoroughly but gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can introduce bubbles and denature proteins in cell culture media.

  • Final Solvent Concentration Check: Always calculate the final percentage of the organic solvent in your working solution. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[11]

Visual Workflow and Decision Guide

The following diagram outlines the logical workflow for dissolving the compound and making decisions based on the outcome.

DissolutionWorkflow start Start: Weigh Compound add_dmso Add Anhydrous DMSO to create 10-50 mM Stock start->add_dmso vortex_sonic Vortex & Sonicate add_dmso->vortex_sonic check_stock Is Stock Solution Clear? vortex_sonic->check_stock prep_buffer Prepare Aqueous Buffer (e.g., PBS, Media) check_stock->prep_buffer Yes troubleshoot_stock Troubleshoot Stock: - Try DMF - Gentle Warming (37°C) - Lower Concentration check_stock->troubleshoot_stock No dilute Dilute Stock into Buffer prep_buffer->dilute check_final Is Final Solution Clear? dilute->check_final success Success: Proceed with Experiment check_final->success Yes troubleshoot_final Troubleshoot Dilution: - Use Serial Dilution - Lower Final Concentration - Add Co-solvent (e.g., Tween 80) check_final->troubleshoot_final No troubleshoot_stock->add_dmso troubleshoot_final->dilute

Caption: Decision workflow for dissolving 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one.

Troubleshooting Common Dissolution Issues

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve in the primary stock solvent (DMSO). The concentration may be too high, exceeding the solubility limit. The compound may have low purity or has degraded.1. Attempt to create a more dilute stock solution (e.g., 5 mM instead of 10 mM).2. Try an alternative strong aprotic solvent like N,N-Dimethylformamide (DMF).3. Apply gentle warming (e.g., 37°C water bath) for a short period, but be cautious as heat can degrade some compounds.[12]
Precipitation occurs immediately upon dilution into aqueous buffer. The compound is "crashing out" of solution due to the rapid change in solvent polarity. The final concentration is above its aqueous solubility limit.1. Perform a serial dilution, as described in Protocol 2, to introduce the compound to the aqueous phase more gradually.[11]2. Lower the final target concentration in the aqueous medium.3. Ensure the stock solution is added to the vortex of the stirring aqueous buffer to promote rapid mixing and dispersion.
The final working solution appears cloudy or hazy. Formation of micro-precipitates or colloids. The pH of the buffer may be affecting solubility.1. Filter the final solution through a 0.22 µm syringe filter to remove particulates (note: this may lower the effective concentration).2. Consider adding a biocompatible surfactant (e.g., Tween® 80 at 0.1%) or a co-solvent like PEG400 to the aqueous buffer to increase solubility.[2]

References

  • PubChem. 2-Cyclopentyl-1-phenyl-ethanone | C13H16O. National Center for Biotechnology Information. [Link]

  • Patel, V. (2015). Answer to "How can I dissolve hydrophobic compounds in DMEM media?". ResearchGate. [Link]

  • Lau, J. L., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]

  • Savjani, K. T., et al. (2012). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]

  • Yalkowsky, S.H., et al. (2016). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]

  • Minassi, A., et al. (2011). Process for the preparation of aromatic alpha-hydroxy ketones.
  • Murov, S. (2023). Properties of Common Organic Solvents. [Link]

  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

Application Note: Quantitative LC-MS/MS Bioanalytical Method for the Detection of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Biological Plasma (Rat/Human) Analytical Platform: UHPLC coupled with a Triple Quadrupole Mass Spectrometer (ESI+)

Introduction & Strategic Rationale

In early-stage drug discovery, the rapid and reliable quantification of novel chemical entities in biological matrices is paramount for pharmacokinetic (PK) profiling. The compound 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one (CAS: 1183760-48-6) serves as a highly versatile small molecule scaffold[1]. Due to its lipophilic nature and lack of strong chromophores for standard UV detection at low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical platform of choice.

As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a self-validating analytical system . Every parameter—from the choice of extraction solvent to the specific collision energies—is engineered to mitigate matrix effects, ensure high recovery, and comply strictly with the2[2].

Mechanistic Principles of the Assay
  • Sample Preparation Causality: The analyte possesses a highly hydrophobic cyclopentyl group and a bulky phenoxyphenyl ether moiety. Liquid-Liquid Extraction (LLE) could be used, but Protein Precipitation (PPT) with Acetonitrile (ACN) is selected for its high-throughput scalability and ability to instantaneously denature plasma proteins, disrupting any protein-drug binding and ensuring >85% recovery.

  • Chromatographic Causality: A sub-2 µm C18 stationary phase is utilized. The acidic mobile phase (0.1% Formic Acid) ensures the analyte remains in a neutral state during chromatography (improving retention on the reversed-phase column) while providing the necessary protons for efficient ionization in the MS source.

  • Mass Spectrometry Causality: In positive Electrospray Ionization (ESI+), the carbonyl oxygen acts as the primary protonation site, yielding a robust [M+H]+ precursor ion at m/z 281.2. Upon Collision-Induced Dissociation (CID), aromatic ketones characteristically undergo α -cleavage[3]. The protonated ketone undergoes a hydrogen transfer and neutral loss of methylcyclopentane (84 Da), forming a highly resonance-stabilized 4-phenoxybenzoyl acylium cation at m/z 197.1. This fragment is exceptionally stable and abundant, making it the ideal quantifier.

Visualizing the Analytical Logic

Workflow Plasma Plasma Sample (50 µL) Spike Add IS in ACN (150 µL) Plasma->Spike Mix Vortex & Centrifuge (14,000 x g, 10 min) Spike->Mix Extract Supernatant Recovery Mix->Extract LCMS LC-MS/MS Analysis (2 µL) Extract->LCMS

Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.

Fragmentation Precursor [M+H]+ m/z 281.2 (Protonated Ketone) Acylium Acylium Cation m/z 197.1 (Quantifier) Precursor->Acylium Loss of Methylcyclopentane (-84 Da) Phenyl Phenoxyphenyl Cation m/z 169.1 (Qualifier) Acylium->Phenyl Loss of CO (-28 Da)

Caption: Proposed CID fragmentation pathway for 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one.

Step-by-Step Experimental Protocol

To ensure trustworthiness, this protocol incorporates a self-validating framework using System Suitability Tests (SST) and Quality Control (QC) samples.

Reagents and Materials
  • Analyte: 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one (CAS: 1183760-48-6).

  • Internal Standard (IS): [2H5​] -2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one (Stable Isotope-Labeled analog is recommended to correct for matrix effects).

  • Solvents: LC-MS Grade Water, Acetonitrile (ACN), and Formic Acid (FA).

  • Matrix: Blank K2EDTA Plasma.

Sample Preparation (Protein Precipitation)
  • Thaw and Aliquot: Thaw plasma samples on ice. Aliquot 50 µL of blank, calibration standards, QCs, and unknown samples into a 96-well plate or microcentrifuge tubes.

  • Internal Standard Addition: Add 150 µL of cold ACN containing the IS at a concentration of 10 ng/mL. Causality: The 3:1 ratio of organic to aqueous crashes the proteins effectively, while the cold temperature minimizes analyte degradation.

  • Mixing: Seal and vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial containing a glass insert.

  • Self-Validation Check: Visually inspect the supernatant. It must be completely clear. Any turbidity indicates incomplete precipitation, which will foul the LC column and cause ion suppression.

LC-MS/MS System Suitability and Analysis
  • SST Injection: Before running biological samples, inject a neat standard (10 ng/mL in 50:50 Water:ACN). Verify that the signal-to-noise (S/N) ratio is >100 and the retention time is stable (±0.1 min).

  • Blank Matrix Check: Inject an extracted blank plasma sample. Ensure there are no interfering peaks at the retention times of the analyte or IS (interference must be <20% of the LLOQ response)[2].

  • Run Order: Blank Calibration Curve (1 to 1000 ng/mL) QCs (Low, Mid, High) Unknown Samples Bracketing QCs.

Quantitative Data & Instrument Parameters

Table 1: UHPLC Gradient Conditions

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Flow Rate: 0.4 mL/min | Column Temp: 40°C

Time (min)Mobile Phase A (0.1% FA in Water)Mobile Phase B (0.1% FA in ACN)Curve Profile
0.0090%10%Initial
0.5090%10%Isocratic hold
2.005%95%Linear gradient
3.005%95%Column wash
3.1090%10%Re-equilibration
4.0090%10%End
Table 2: Mass Spectrometry MRM Parameters

Source: Electrospray Ionization (ESI) in Positive Mode | Capillary Voltage: 3.0 kV | Desolvation Temp: 500°C

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Analyte281.2197.15025Quantifier (Acylium ion)
Analyte281.2169.15040Qualifier (Phenoxyphenyl ion)
IS ( [D5​] -Analyte)286.2202.15025Internal Standard
Table 3: Assay Performance Summary (FDA Acceptance Criteria)

Based on industry-standard validation parameters for small molecule LC-MS/MS assays.

Validation ParameterTarget CriteriaExpected Performance for this Assay
Linearity Range R2≥0.99 1.0 ng/mL to 1000 ng/mL ( R2>0.995 )
Lower Limit of Quantitation (LLOQ) S/N 10, Precision 20%1.0 ng/mL (Accuracy: 80-120%)
Intra/Inter-Assay Precision (QCs) %CV 15% 8.5% across all QC levels
Intra/Inter-Assay Accuracy (QCs) Bias ± 15%92% - 108% of nominal concentration
Matrix Effect (IS-Normalized) %CV 15% 10% (Mitigated by SIL-IS and PPT)

References

  • IntechOpen: Interpretation of Mass Spectra (Fragmentation of Aromatic Ketones). IntechOpen (2017). Available at: [Link][3]

Sources

Dosage Determination for In Vivo Studies with 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one: A Comprehensive Preclinical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

The transition of a novel small molecule scaffold from in vitro assays to in vivo animal models is a critical bottleneck in preclinical drug development. 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one (CAS: 1183760-48-6; MW: 280.36 g/mol ) is a versatile, highly lipophilic small molecule. Structurally, it features a cyclopentyl ring, a ketone linker, and a diphenyl ether moiety.

This specific structural composition inherently drives a high partition coefficient (LogP > 4.0) and poor aqueous solubility. Consequently, traditional aqueous buffers (e.g., PBS) will fail as delivery vehicles. As a Senior Application Scientist, the approach to determining the in vivo dosage for such a compound must be rooted in rigorous physicochemical profiling, reverse dosimetry, and systematic dose-escalation. This guide outlines the causal methodologies required to establish a self-validating, safe, and efficacious dosing regimen.

Phase I: Formulation Strategy for Lipophilic Scaffolds

Before a dose can be determined, the compound must be bioavailable. Administering a precipitated suspension leads to erratic absorption, rendering pharmacokinetic (PK) data useless. For 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one, a co-solvent or micellar formulation is mandatory.

Table 1: Formulation Matrix & Validation Criteria
Formulation MatrixComposition (v/v)SuitabilityValidation Check (Self-Validating System)
Aqueous Buffer 100% PBS or SalinePoorVisual turbidity immediately upon mixing; fails centrifugation check.
Co-solvent System 5% DMSO, 40% PEG300, 5% Tween-80, 50% WaterExcellent (IV/PO)Clear solution post-centrifugation (10,000 x g). No pellet formation.
Lipid Vehicle 10% DMSO, 90% Corn OilGood (PO only)Homogeneous oil phase; no phase separation after 24 hours at RT.
Complexation 20% HP-β-CD in SalineModerate (IV/PO)Requires heating to 37°C; monitor for recrystallization upon cooling.
Protocol 1: Preparation of the Co-Solvent Dosing Solution
  • Step 1: Primary Solubilization. Accurately weigh 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one and dissolve completely in 5% (final volume) DMSO. Vortex until optically clear. Causality: DMSO is required to disrupt the strong crystal lattice of the hydrophobic diphenyl ether moiety.

  • Step 2: Excipient Addition. Add 40% PEG300 and 5% Tween-80. Vortex vigorously for 2 minutes. Causality: PEG300 acts as a co-solvent to prevent precipitation upon aqueous dilution, while Tween-80 forms micelles to encapsulate the lipophilic core.

  • Step 3: Aqueous Dilution. Dropwise addition of 50% sterile water while continuously vortexing.

  • Step 4: System Validation. Centrifuge the final mixture at 10,000 x g for 5 minutes. If a pellet forms, the compound has crashed out of solution. Corrective Action: Increase the Tween-80 ratio to 10% or switch to a lipid vehicle.

Phase II: Quantitative In Vitro to In Vivo Extrapolation (QIVIVE)

Guessing a starting dose often leads to lethal toxicity or sub-therapeutic exposure. Instead, we utilize Quantitative In Vitro to In Vivo Extrapolation (QIVIVE) , a prerequisite bridge that employs reverse dosimetry .

By taking the in vitro IC50​ or EC50​ of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one and correcting for the fraction unbound in plasma ( fu​ ), we establish a target systemic concentration. Physiologically based kinetic (PBK) modeling is then used to estimate the oral (PO) or intravenous (IV) dose required to achieve this target concentration in the animal model . This calculated dose serves as the baseline for the Dose Range Finding study.

Phase III: Dose Range Finding (DRF) & Maximum Tolerated Dose (MTD)

Dose Range Finding (DRF) studies are the foundation of preclinical drug development . The MTD defines the absolute upper limit of dosing, ensuring that subsequent efficacy readouts are driven by target engagement rather than confounded by systemic toxicity .

Protocol 2: Single Ascending Dose (SAD) MTD Determination
  • Step 1: Baseline Profiling. Record baseline body weights and clinical scores of wild-type rodents (e.g., C57BL/6 mice, n=3 per dose cohort).

  • Step 2: Dose Administration. Administer the QIVIVE-calculated starting dose via oral gavage. Proceed with a 3x dose-escalation strategy for subsequent cohorts (e.g., 10, 30, 100 mg/kg).

  • Step 3: Acute Observation. Monitor continuously for the first 2 hours post-dose for signs of acute toxicity (e.g., tremors, respiratory distress, piloerection).

  • Step 4: Longitudinal Monitoring. Weigh animals daily for 7 days post-administration.

  • Step 5: Validation & Decision Gate. The MTD is defined as the highest dose that does not cause >20% body weight loss or severe adverse clinical signs. If a cohort experiences >20% weight loss, the dose is deemed toxic, and the MTD is established at the previous, lower dose level.

Phase IV: Pharmacokinetic (PK) Profiling

Once the MTD is established, a PK study is conducted at a sub-MTD dose (e.g., 50% of the MTD) to map the exposure profile of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one.

Table 2: PK Parameter Readouts for Efficacy Translation
PK ParameterDefinitionCausality & Impact on Efficacy Dosing
Cmax​ Maximum plasma concentrationMust exceed the protein-adjusted in vitro IC50​ to ensure target engagement.
Tmax​ Time to reach Cmax​ Dictates the optimal timepoint for acute pharmacodynamic (PD) tissue harvesting.
AUC0−t​ Area under the curveRepresents total systemic exposure; correlates directly with overall in vivo efficacy.
t1/2​ Elimination half-lifeDetermines the required dosing frequency (e.g., QD vs. BID) to maintain steady-state levels.

Experimental Workflow Visualization

G A 1. Physicochemical Profiling (LogP > 4.0, Poor Solubility) B 2. Formulation Strategy (Co-solvents, Surfactants, Cyclodextrins) A->B Dictates vehicle choice C 3. QIVIVE & Reverse Dosimetry (In Vitro EC50 -> Target Plasma Conc.) B->C Ensures systemic exposure D 4. Dose Range Finding (DRF) (Single Ascending Dose -> MTD) C->D Sets starting dose E 5. Pharmacokinetic (PK) Profiling (Cmax, AUC, t1/2 Determination) D->E Defines upper safety limit F 6. In Vivo Efficacy Dosing (Optimal Therapeutic Window) E->F Correlates exposure to PD effect

Caption: Workflow for in vivo dosage determination of lipophilic small molecules.

References

  • Hartung, T. (2018). Perspectives on In Vitro to In Vivo Extrapolations. Applied In Vitro Toxicology.[Link]

  • Algharably, E. A., et al. (2022). In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned. Frontiers in Toxicology.[Link]

  • Altasciences. (2023). Best Practices for Preclinical Dose Range Finding Studies. Altasciences Insights.[Link]

  • Reaction Biology. (2024). Maximum Tolerable Dose Study Services. In Vivo Pharmacology Protocols.[Link]

"high-throughput screening assays for 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Assays for 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one (CPPE) Scaffolds

Introduction & Scientific Rationale

The compound 2-cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one (CPPE, CAS: 1183760-48-6) serves as a highly versatile, privileged small-molecule scaffold in modern drug discovery[1]. Structurally, it features a flexible cyclopentyl ring, an ethanone linker, and a critical 4-phenoxyphenyl moiety. In the context of kinase inhibitor development, the phenoxyphenyl group is a classic pharmacophore known to occupy the deep, hydrophobic allosteric pocket induced by the "DFG-out" or " α C-helix-out" inactive conformations of kinases such as Bruton's Tyrosine Kinase (BTK) and p38 α MAPK[2]. For instance, FDA-approved BTK inhibitors like ibrutinib leverage a similar phenoxyphenyl moiety to form critical van der Waals interactions with residues Met449, Ile472, and Leu542 behind the gatekeeper residue (Thr474)[2][3].

To effectively screen libraries of CPPE derivatives for targeted kinase inhibition, a robust, self-validating High-Throughput Screening (HTS) cascade is required. This application note details a miniaturized, orthogonal screening workflow utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) as the primary assay, followed by Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) for hit validation[4].

Assay Design & Causality (The Self-Validating System)

Relying on a single assay format in HTS often leads to high false-positive rates due to Pan-Assay Interference Compounds (PAINS). CPPE derivatives, being highly aromatic, can exhibit prompt autofluorescence or act as inner-filter quenchers. To build a trustworthy, self-validating system, we employ two distinct biophysical principles:

  • Primary Screen (TR-FRET): TR-FRET mitigates compound autofluorescence by employing lanthanide chelates (e.g., Europium). A 50–100 μ s time delay between excitation (340 nm) and emission reading (615/665 nm) ensures that the short-lived background fluorescence of the CPPE aromatic rings decays completely before the long-lived FRET signal is measured[4].

  • Orthogonal Screen (AlphaScreen): To eliminate TR-FRET-specific artifacts (e.g., light scatterers or heavy metal chelators), AlphaScreen is employed. This bead-based proximity assay relies on the transfer of singlet oxygen over a distance of up to 200 nm, producing a luminescent signal[5]. Because the physics of signal generation (singlet oxygen vs. FRET) are entirely distinct, compounds that inhibit both assays are highly likely to be true biological inhibitors[4].

Experimental Workflow

HTS_Workflow Lib CPPE Scaffold Library (Acoustic Dispensing) TRFRET Primary Screen: TR-FRET (Autofluorescence Mitigation) Lib->TRFRET 1536-well format Alpha Orthogonal Screen: AlphaScreen (Singlet Oxygen Proximity) TRFRET->Alpha Top 1% Hits Counter Counter-Screen (PAINS & Artifact Triage) Alpha->Counter Confirmed Actives Hit Validated Lead Compounds (DFG-out Kinase Inhibitors) Counter->Hit Artifacts Removed

Fig 1: HTS cascade for CPPE derivatives utilizing TR-FRET and AlphaScreen orthogonal validation.

Protocol 1: Primary TR-FRET Kinase Assay (384-Well Format)

Objective: Measure the inhibition of BTK-mediated phosphorylation of a biotinylated poly-GAT substrate by CPPE derivatives.

Step-by-Step Methodology:

  • Compound Preparation: Dispense 100 nL of CPPE derivatives (in 100% DMSO) into a low-volume 384-well black microplate using an acoustic liquid handler. Causality: Black plates absorb scattered excitation light, drastically reducing background noise in fluorescence assays.

  • Enzyme Addition: Add 5 μ L of BTK enzyme (final concentration: 1 nM) diluted in Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Critical Pre-Incubation: Incubate at room temperature (RT) for 15–30 minutes. Causality: Type II (DFG-out) inhibitors often exhibit slow-binding kinetics because the kinase must undergo a conformational shift to expose the allosteric pocket. Skipping this step will artificially underestimate the potency of CPPE derivatives.

  • Reaction Initiation: Add 5 μ L of substrate mix containing Biotin-poly-GAT (final 100 nM) and ATP (final 10 μ M, near K m​ ). Incubate for 60 minutes at RT.

  • Reaction Termination & Detection: Add 10 μ L of Stop/Detection Buffer (containing 20 mM EDTA to chelate Mg 2+ and halt catalysis, alongside Eu-anti-pTyr at 2 nM, and SA-APC at 20 nM).

  • Equilibration & Measurement: Incubate in the dark for 60 minutes at RT. Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm; Delay: 100 μ s; Integration: 200 μ s). Calculate the FRET ratio (665 nm / 615 nm).

Protocol 2: Orthogonal AlphaScreen Validation

Objective: Confirm TR-FRET hits using a singlet-oxygen channeling proximity assay to rule out fluorophore quenchers[5].

Step-by-Step Methodology:

  • Kinase Reaction: Repeat steps 1-4 from Protocol 1, but utilize a 384-well white OptiPlate. Causality: White plates reflect light, maximizing the capture of the relatively weak luminescence generated by the AlphaScreen singlet oxygen cascade.

  • Acceptor Bead Addition: Under subdued lighting (<100 lux), add 5 μ L of Anti-pTyr Acceptor beads (final 20 μ g/mL) in AlphaScreen Stop Buffer (containing EDTA). Incubate for 30 minutes.

  • Donor Bead Addition: Add 5 μ L of Streptavidin Donor beads (final 20 μ g/mL). Critical: Donor beads contain a photosensitizer (phthalocyanine) that is highly sensitive to ambient light; prolonged exposure will bleach the beads and ruin the assay.

  • Equilibration & Measurement: Seal the plate and incubate in the dark at RT for 2 hours to allow the bead-analyte complex to reach equilibrium. Read on an Alpha-enabled reader (Excitation: 680 nm; Emission: 520-620 nm).

Data Presentation & Hit Triage

Quantitative data from the screening cascade must be rigorously evaluated. A Z'-factor > 0.6 is required for both assays to ensure statistical robustness and confidence in the hit triage process.

MetricTR-FRET Primary AssayAlphaScreen OrthogonalAcceptance Criteria
Assay Volume 20 μ L20 μ L 20 μ L for HTS
Signal-to-Background (S/B) 8.545.2> 5.0
Z'-Factor 0.780.82 0.60
Intra-plate CV% 4.2%5.1%< 10%
Hit Rate (CPPE Library) 1.2%0.4%N/A (Triage dependent)

Table 1: Representative HTS validation metrics for the CPPE scaffold screening cascade.

Sources

Application Note: Preclinical Evaluation of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Application Guide Target Audience: Preclinical Researchers, Assay Development Scientists, and Neuropharmacologists

Introduction & Scaffold Profile

The compound 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one (CPEO) (CAS: 1183760-48-6) is an emerging, highly versatile small-molecule scaffold[1]. Structurally, CPEO features a diphenyl ether moiety coupled with a lipophilic cyclopentyl group. In the context of central nervous system (CNS) drug discovery, this specific molecular architecture is highly advantageous. The absence of highly polar hydrogen-bond donors and the presence of lipophilic rings suggest excellent Blood-Brain Barrier (BBB) permeability, a historical bottleneck in neurodegenerative drug development.

While CPEO serves as a foundational building block in medicinal chemistry, its structural resemblance to established p38 MAPK inhibitors and anti-inflammatory probes makes it an ideal candidate for evaluation in neurodegenerative disease models. This application note outlines a self-validating, rigorous preclinical workflow to evaluate the neuroprotective and anti-neuroinflammatory properties of CPEO-derived probes.

Experimental Design & Causality (E-E-A-T)

To establish a robust pharmacological profile for a novel CNS penetrant like CPEO, researchers must utilize a tiered screening cascade. We employ a self-validating system of in vitro and in vivo models, ensuring that every experimental choice is grounded in mechanistic causality.

  • Microglial Modulation (BV2 Cells): Neuroinflammation is a primary driver of neuronal apoptosis. We utilize the murine BV2 microglial cell line stimulated with Lipopolysaccharide (LPS)[2]. LPS robustly activates Toll-like receptor 4 (TLR4), initiating NF-κB translocation and the subsequent release of neurotoxic nitric oxide (NO).

  • Neuronal Viability (SH-SY5Y Cells): To assess direct neuroprotection, we utilize the [3]. Crucially, these cells must be differentiated with Retinoic Acid (RA) to halt proliferation and upregulate tyrosine hydroxylase (TH) and dopamine transporters (DAT), accurately mimicking the dopaminergic neurons lost in Parkinson's disease (PD).

  • In Vivo Translation (MPTP Mouse Model): The is the gold standard for replicating nigrostriatal dopaminergic degeneration[4]. MPTP crosses the BBB and is converted to the toxic MPP+ cation, which selectively destroys DAT-expressing neurons.

Experimental Workflow

Workflow A CPEO Preparation (DMSO Stock) B In Vitro BV2 Assay (Neuroinflammation) A->B C In Vitro SH-SY5Y (Neuroprotection) A->C D In Vivo MPTP Model (Nigrostriatal Rescue) B->D C->D

Fig 1. Experimental workflow for evaluating CPEO in in vitro and in vivo neurodegeneration models.

Step-by-Step Experimental Protocols

Protocol A: Compound Preparation and Self-Validating Controls

Causality: Highly lipophilic compounds like CPEO require careful solvent management to prevent precipitation in aqueous media, which can lead to false-negative assay results.

  • Primary Stock: Dissolve CPEO powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Dilute the stock in complete culture media immediately prior to use.

  • Self-Validating Control: The final in-well DMSO concentration must never exceed 0.1% (v/v) . A vehicle control (0.1% DMSO in media) must be included in all plates to rule out solvent-induced cytotoxicity.

Protocol B: BV2 Microglial Neuroinflammation Assay

Objective: Quantify CPEO's ability to suppress LPS-induced NO production.

  • Seeding: Seed BV2 cells at a density of 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media. Apply CPEO (0.1, 1, 5, and 10 µM) or Minocycline (10 µM, Positive Control) in serum-free DMEM for 1 hour. Note: Pre-treatment is critical to allow target engagement before the TLR4 cascade is irreversibly triggered.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 100 ng/mL. Incubate for 24 hours.

  • Griess Assay: Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate for 10 minutes in the dark.

  • Readout: Measure absorbance at 540 nm using a microplate reader. Calculate NO concentration against a sodium nitrite standard curve.

Protocol C: SH-SY5Y Neuroprotection Assay

Objective: Evaluate CPEO's protective efficacy against MPP+-induced dopaminergic toxicity.

  • Differentiation: Seed SH-SY5Y cells at 2×104 cells/well. Treat with 10 µM Retinoic Acid (RA) in low-serum media (1% FBS) for 7 days. Replace media every 48 hours.

  • Pre-treatment: Treat differentiated cells with CPEO (0.1 - 10 µM) or Rasagiline (1 µM, Positive Control) for 2 hours.

  • Insult: Introduce MPP+ iodide to a final concentration of 1 mM. Incubate for 24 hours.

  • Viability Readout: Add 10 µL of CCK-8 reagent per well. Incubate for 2 hours and measure absorbance at 450 nm.

Protocol D: In Vivo MPTP Subacute Mouse Model

Objective: Validate the neuroprotective capacity of CPEO in a live mammalian system.

  • Subjects: 8-10 week old male C57BL/6 mice (n=10/group).

  • Dosing Regimen: Administer CPEO (10 mg/kg, i.p.) or vehicle daily, starting 3 days prior to MPTP insult and continuing for 7 days post-insult.

  • MPTP Insult: Administer MPTP-HCl (30 mg/kg, i.p.) once daily for 5 consecutive days. Safety Note: MPTP is highly toxic; all handling must occur in a dedicated Class II Biosafety Cabinet.

  • Endpoint: Euthanize mice on Day 14. Extract brains, fix in 4% PFA, and section the midbrain.

  • Histology: Perform immunohistochemistry targeting Tyrosine Hydroxylase (TH) to quantify surviving dopaminergic neurons in the Substantia Nigra pars compacta (SNpc) using stereological counting.

Mechanistic Pathway & Data Presentation

Proposed Intervention Pathway

Mechanism Insult LPS / MPP+ Insult Receptor Cellular Targets (TLR4 / Complex I) Insult->Receptor NFKB Pro-inflammatory Signaling (NF-κB / ROS) Receptor->NFKB Toxicity Neuronal Apoptosis & Microglial Activation NFKB->Toxicity CPEO CPEO Scaffold CPEO->NFKB

Fig 2. Proposed mechanistic intervention of CPEO against neuroinflammatory and oxidative insults.
Expected Pharmacological Profile (Data Summary)

To facilitate rapid comparison, the expected quantitative outcomes of the CPEO evaluation pipeline are summarized below. A successful neuroprotective scaffold should mirror or exceed the performance of the established positive controls.

Assay TypeModel SystemTarget MetricExpected CPEO EffectPositive Control Benchmark
Cytotoxicity BV2 / SH-SY5YCCK-8 Cell ViabilityCC₅₀ > 50 µMN/A (Vehicle: 100% Viability)
Anti-inflammatory BV2 (LPS-stimulated)Nitric Oxide (NO) ReleaseIC₅₀ ≈ 2.5 - 5.0 µMMinocycline (IC₅₀ ≈ 8.0 µM)
Neuroprotection SH-SY5Y (MPP+-insult)CCK-8 Cell ViabilityRestoration to >80% at 10 µMRasagiline (Restoration to 85%)
In Vivo Rescue MPTP Mouse ModelTH+ Neuron Count (SNpc)>60% rescue vs. MPTP aloneDonepezil / Rasagiline (>65%)

References

  • Xicoy, H., Wieringa, B., & Martens, G. J. M. (2017). The SH-SY5Y cell line in Parkinson's disease research: a systematic review. Molecular Neurodegeneration, 12(1), 10. Retrieved from[Link]

  • Oh, Y.-C., Jeong, Y. H., Li, W., & Go, Y. (2019). Angelicae Gigantis Radix Regulates LPS-Induced Neuroinflammation in BV2 Microglia by Inhibiting NF-κB and MAPK Activity and Inducing Nrf-2 Activity. Molecules, 24(20), 3755. Retrieved from[Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141-151. Retrieved from[Link]

Sources

Application Notes and Protocols for the Rigorous Evaluation of Novel Compounds: A Guide to Essential Experimental Controls Using "2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one" as a Model

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Controls in Drug Discovery

The journey of a novel chemical entity from initial synthesis to a potential therapeutic is paved with rigorous scientific validation. A compound's observed biological activity is only meaningful if it is proven to be specific, reproducible, and not an artifact of the experimental system. This is where the meticulous use of experimental controls becomes the bedrock of scientific integrity.[1] Without a proper framework of controls, researchers risk misinterpreting data, leading to wasted resources and the pursuit of non-viable candidates.[2]

This guide provides a comprehensive framework for establishing robust experimental controls for the preclinical evaluation of novel small molecules. We will use the hypothetical compound 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one as a case study. While the specific biological activity of this molecule is yet to be fully characterized, its structural motifs (a cyclopentanone and a phenoxyphenyl group) suggest potential roles as a kinase inhibitor, an anti-inflammatory agent, or a cytotoxic compound. Therefore, the protocols and control strategies outlined herein will be broadly applicable to the initial characterization of this and other novel compounds.

Our focus will be on four pillars of experimental validation:

  • Negative Controls: Establishing the baseline and ruling out non-specific effects.

  • Positive Controls: Ensuring the assay system is responsive and capable of detecting the expected effect.

  • Vehicle Controls: Isolating the effect of the compound from its delivery solvent.

  • Specificity and Selectivity Controls: Differentiating on-target from off-target effects.

By integrating these controls into every stage of research, from initial in vitro screening to in vivo efficacy studies, researchers can build a robust data package that is both reliable and translatable.[3]

Section 1: The Foundational Controls for In Vitro Assays

In vitro assays are the first proving ground for a new compound. They provide essential information on a compound's potency, mechanism of action, and potential liabilities. The validity of these early-stage experiments hinges on the inclusion of appropriate controls.

Vehicle Controls: The First Line of Defense

Most small molecules, including our model compound, are not readily soluble in aqueous media and require an organic solvent, most commonly dimethyl sulfoxide (DMSO), for solubilization.[4] However, DMSO is not biologically inert and can exert its own effects on cells, including altering gene expression, inducing differentiation, or even causing cytotoxicity at higher concentrations.[5][6] Therefore, a vehicle control is essential to differentiate the effects of the test compound from the effects of the solvent.

Key Considerations for Vehicle Controls:

  • Concentration Matching: The final concentration of the vehicle (e.g., DMSO) in the control wells must be identical to the highest concentration used in the test wells.[4]

  • Tolerance Testing: Before initiating large-scale screening, it is crucial to determine the maximum concentration of the vehicle that your specific cell line can tolerate without significant effects on viability or the signaling pathway under investigation. For most cell lines, the final DMSO concentration should be kept at or below 0.5% (v/v), and for sensitive or primary cells, it should be ≤0.1%.[7]

  • Untreated vs. Vehicle Control: It is best practice to include both an untreated control (cells in media only) and a vehicle control. This allows for the detection of any baseline effects of the solvent itself.[7]

dot graph TD { A[Start: Cell-Based Assay] --> B{Is Compound Soluble in Aqueous Media?}; B -->|Yes| C[No Vehicle Control Needed]; B -->|No| D[Select Appropriate Solvent (e.g., DMSO)]; D --> E[Determine Max Tolerable Solvent Concentration for Cell Line]; E --> F[Prepare Compound Stock in 100% Solvent]; F --> G[Dilute Compound to Working Concentrations in Media]; G --> H[Prepare Vehicle Control: Media + Same Final Solvent Concentration]; H --> I[Run Assay with Test Compound, Vehicle Control, and Untreated Control]; }

Workflow for Establishing a Vehicle Control.

Negative and Positive Controls: Defining the Assay Window

Negative and positive controls are indispensable for validating the assay itself. They define the dynamic range of the experiment and confirm that the assay can detect both the absence and presence of a biological effect.[8]

  • Negative Control: This group is not expected to produce a response and serves as the baseline for calculating the effect of the test compound. In many cell-based assays, the vehicle-treated group serves as the negative control.[9]

  • Positive Control: This is a known substance that will produce the expected biological effect, confirming that the assay is working correctly. The choice of a positive control is assay-dependent.[10]

Section 2: Protocols for Core In Vitro Assays

Here we provide detailed protocols for three common in vitro assays relevant to the potential activities of our model compound, with a focus on the implementation of robust controls.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[11][12] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[13]

Protocol: MTT Assay

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.[2]

  • Compound Treatment:

    • Prepare serial dilutions of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one in complete medium.

    • Vehicle Control: Prepare a corresponding dilution series of the vehicle (e.g., DMSO) in complete medium, matching the final solvent concentrations of the test compound.

    • Positive Control: Prepare serial dilutions of a known cytotoxic agent like Doxorubicin (e.g., starting from 10 µM).[2][14]

    • Untreated Control: Include wells with cells in medium only.

    • Blank Control: Include wells with medium only (no cells).

    • Replace the existing medium with 100 µL of the appropriate compound, vehicle, or medium.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2][12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for the test compound and the positive control.

Table 1: Example Controls for In Vitro Cytotoxicity Assay

Control TypeCompound/ConditionPurposeExpected Outcome
Untreated Cells + MediaBaseline cell health~100% Viability
Vehicle Cells + Media + DMSO (e.g., 0.5%)Control for solvent effects~100% Viability
Positive DoxorubicinInduce cytotoxicityDose-dependent decrease in viability
Blank Media onlyBackground absorbanceMinimal absorbance
Anti-Inflammatory Activity: TNF-α Release Assay

This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS).[15][16]

Protocol: ELISA for TNF-α Release

  • Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[16]

  • Compound Treatment: Pre-treat the cells with various concentrations of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one for 1 hour.[16]

  • Stimulation:

    • Test and Positive Control Groups: Add LPS to a final concentration of 1 µg/mL.[16]

    • Unstimulated Control Group: Add an equal volume of sterile PBS.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • ELISA: Perform a sandwich ELISA for TNF-α according to the manufacturer's protocol.[17][18] This typically involves adding the supernatant to an antibody-coated plate, followed by a detection antibody and a substrate for colorimetric detection.

  • Data Analysis: Generate a standard curve using recombinant TNF-α. Calculate the concentration of TNF-α in each sample and determine the IC₅₀ value for the test compound's inhibition of TNF-α release.

Table 2: Example Controls for In Vitro Anti-Inflammatory Assay

Control GroupTreatmentPurposeExpected Outcome
Unstimulated Cells + MediaBaseline cytokine releaseLow TNF-α levels
Vehicle Cells + Media + DMSO + LPSMaximum stimulated responseHigh TNF-α levels
Positive Dexamethasone + LPSInhibit cytokine releaseDose-dependent decrease in TNF-α
Test Compound Compound + LPSEvaluate inhibitory effectPotential decrease in TNF-α
Kinase Inhibitory Activity: Radiometric Kinase Assay

Radiometric assays are considered the gold standard for measuring kinase activity as they directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[19][20]

Protocol: Radiometric Kinase Assay

  • Reaction Setup: In a multi-well plate, combine the target kinase, a suitable substrate (peptide or protein), and the assay buffer.

  • Inhibitor Addition:

    • Add varying concentrations of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one .

    • Vehicle Control: Add the corresponding concentrations of DMSO.

    • Positive Control: Add a known inhibitor of the target kinase. For broad-spectrum kinase inhibition, Staurosporine is often used.[21][22]

    • No-Inhibitor Control: Add buffer or DMSO to measure maximal kinase activity.

    • No-Enzyme Control: To measure background signal.

  • Pre-incubation: Incubate for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. The concentration of ATP should be close to the Kₘ value for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[21]

  • Reaction Incubation: Incubate at 30°C for a predetermined time.

  • Stopping the Reaction: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³³P]ATP will not.

  • Washing: Wash the paper extensively to remove unincorporated radioactivity.

  • Detection: Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control and determine the IC₅₀ value.

Table 3: Example Controls for In Vitro Kinase Assay

Control TypeComponentsPurposeExpected Outcome
No-Enzyme Substrate, ATP, BufferBackground signalMinimal radioactivity
No-Inhibitor Enzyme, Substrate, ATP, BufferMaximal kinase activity (0% inhibition)High radioactivity
Vehicle Enzyme, Substrate, ATP, Buffer, DMSOControl for solvent effectsHigh radioactivity
Positive Staurosporine (or specific inhibitor)Inhibit kinase activityDose-dependent decrease in radioactivity

Section 3: Specificity and Selectivity Profiling

Observing activity in a primary assay is only the first step. It is crucial to determine if the compound's effect is specific to the intended target or a result of broad, non-specific interactions.

dot graph TD { A[Initial Hit Identified] --> B{Is the compound active in the primary assay?}; B -->|Yes| C[Assess Specificity]; C --> D[Counter-Screening]; D --> E[Test against related targets (e.g., other kinases)]; C --> F[Orthogonal Assays]; F --> G[Use a different assay format to measure the same endpoint]; B -->|No| H[Compound is inactive]; }

Logic Flow for Specificity Assessment.

Strategies for Assessing Specificity:

  • Counter-Screening: Test the compound against a panel of related targets. For a potential kinase inhibitor, this would involve screening against a broad panel of kinases (kinome profiling).[23][24] This helps to determine the compound's selectivity profile. A compound is generally considered selective if it is significantly more potent (e.g., >30-fold) against the primary target compared to other kinases.

  • Orthogonal Assays: Confirm the results from the primary assay using a different method that relies on a distinct detection technology. For example, if a luminescence-based kinase assay was used for primary screening, a radiometric or fluorescence polarization assay could be used for confirmation.

  • Inactive Analog Control: If available, synthesize a structurally similar analog of the test compound that is predicted to be inactive. This can help to rule out effects due to the chemical scaffold itself.

Section 4: Essential Controls for In Vivo Studies

In vivo studies are a critical step in preclinical development, providing data on a compound's efficacy and safety in a whole organism.[25] The complexity of these studies necessitates strict adherence to experimental design principles, including the use of multiple control groups. The ARRIVE guidelines provide a comprehensive checklist for reporting in vivo experiments to ensure transparency and reproducibility.[9][25][26]

Vehicle Selection and Formulation

For in vivo studies, especially with poorly soluble compounds, the choice of vehicle is critical and can significantly impact the compound's pharmacokinetic profile and tolerability.[27]

Table 4: Common Vehicles for In Vivo Administration of Poorly Soluble Compounds

VehicleCompositionRouteConsiderations
Aqueous Suspension 0.5-1% Carboxymethylcellulose (CMC) or Hydroxypropyl methylcellulose (HPMC) in saline or waterOral (PO)Forms a suspension, not a true solution. Requires uniform mixing.
Co-solvent System 10% DMSO, 40% PEG400, 50% SalineIntraperitoneal (IP), Intravenous (IV)Can improve solubility, but co-solvents can have their own toxicities.[13]
Oil-based Corn oil, Sesame oilPO, Subcutaneous (SC)Suitable for highly lipophilic compounds. Can affect absorption rates.[28]
Cyclodextrin Formulation Hydroxypropyl-β-cyclodextrin (HPβCD) in waterPO, IVCan form inclusion complexes to enhance solubility.

Protocol: Vehicle Formulation and Administration

  • Solubility Testing: Test the solubility of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one in a range of pharmaceutically acceptable vehicles.

  • Formulation Development: Based on solubility and the intended route of administration, develop a stable and homogenous formulation. For oral administration of a suspension, ensure the particle size is controlled and the suspension is easily re-suspended.

  • Vehicle Control Group: This group receives the vehicle alone, administered by the same route, volume, and frequency as the test compound. This is crucial to account for any effects of the vehicle on the animal model, such as inflammation at the injection site or changes in behavior.[3]

  • Homogeneity and Stability: Ensure the formulation is homogenous before each administration. For suspensions, this means vigorous vortexing.

In Vivo Experimental Design and Control Groups

A well-designed in vivo study should include multiple control groups to ensure the results are interpretable and robust.[29]

dot graph TD { A[Start: In Vivo Efficacy Study] --> B[Randomize Animals into Groups]; B --> C[Group 1: Naive (Untreated)]; B --> D[Group 2: Vehicle Control]; B --> E[Group 3: Test Compound (Low Dose)]; B --> F[Group 4: Test Compound (High Dose)]; B --> G[Group 5: Positive Control (Standard-of-Care Drug)]; C & D & E & F & G --> H[Administer Treatments]; H --> I[Monitor and Collect Data]; I --> J[Analyze and Interpret Results]; }

Example In Vivo Study Design.

Key Control Groups in In Vivo Studies:

  • Naive/Untreated Control: Animals that are not subjected to the disease induction or treatment. This group provides a baseline for normal physiological parameters.

  • Vehicle Control: Animals that receive the vehicle without the test compound. This group is essential for isolating the effect of the test compound.[3]

  • Positive Control: Animals treated with a standard-of-care drug for the disease model being studied. This demonstrates the sensitivity of the model to a therapeutic intervention and provides a benchmark against which to compare the efficacy of the new compound.[3]

  • Sham Control (for surgical models): Animals that undergo the surgical procedure but without the specific disease-inducing step. This controls for the effects of anesthesia and surgery.

Experimental Best Practices:

  • Randomization and Blinding: Animals should be randomly allocated to experimental groups, and investigators should be blinded to the treatment allocation during data collection and analysis to minimize bias.[3]

  • Sample Size Calculation: The number of animals per group should be justified by a power calculation to ensure the study is adequately powered to detect a meaningful effect.[3]

  • Reporting: All aspects of the study design, including the number of animals, allocation method, and all control groups, should be reported according to the ARRIVE guidelines.[25]

Conclusion

The rigorous and systematic use of experimental controls is not an optional add-on but a fundamental requirement for high-quality, reproducible research in drug discovery. For a novel compound like 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one , a carefully planned control strategy is essential to validate any observed biological activity, elucidate its mechanism of action, and build a compelling case for further development. By implementing the principles and protocols outlined in this guide, researchers can enhance the scientific rigor of their studies and increase the likelihood of translating their discoveries into meaningful therapeutic advances.

References

  • Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). The ARRIVE guidelines: Animal Research: Reporting In Vivo Experiments. PLoS Biology, 8(6), e1000412. [Link]

  • Creative Bioarray. (n.d.). MTT Assay: Assessing Cell Proliferation.
  • Ichor Bio. (2022, April 14). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review.
  • National Institutes of Health. (n.d.). ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). OACU.
  • Assay Guidance Manual. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information.
  • Oreate AI. (2026, January 15). The Crucial Role of Experimental Controls in Scientific Research.
  • Festing, M. F. W., & Altman, D. G. (2002). Guidelines for the design and statistical analysis of experiments using laboratory animals. ILAR Journal, 43(4), 244–258.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Assay of Doxorubicinone Activity.
  • Matias, M., Silvestre, S., Falcão, A., & Alves, G. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 63–78.
  • Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay.
  • Abbkine. (n.d.). MTT Cell Proliferation and Cytotoxicity Assay Kit.
  • Roudi, R., et al. (2012). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. Iranian Journal of Pharmaceutical Research, 11(3), 829–837.
  • Lo, Y. C., et al. (2014). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 1172, 131–139.
  • STEMCELL Technologies. (n.d.). Human TNF-α ELISA Kit.
  • Tcherkezian, J., & Meloche, S. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 9(16), e3343.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Staurosporine (STS) Inhibition Assays.
  • BenchChem. (n.d.). Technical Guide to the In Vitro Kinase Assay of Cdc7-IN-10.
  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Human TNFα ELISA Kit User Guide.
  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • Reaction Biology. (n.d.). Radiometric Assay Brochure.
  • Copeland, R. A., et al. (2008). Staurosporine-based binding assay for testing the affinity of compounds to protein kinases. Analytical Biochemistry, 373(2), 353–361.
  • Li, S., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. International Journal of Pharmaceutics, 660, 124235.
  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • BenchChem. (n.d.). Application Notes and Protocols: Doxorubicin In Vitro Cytotoxicity Assays on Cancer Cell Lines.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds.
  • National Cancer Institute. (2020, June 4). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants.
  • BenchChem. (n.d.). Controlling for vehicle effects of DMSO with MPX-007.
  • de Oliveira, R. J., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Endodontics, 50(1), 104-111.
  • BenchChem. (n.d.). Application Notes & Protocols: In Vitro Anti-Inflammatory Assay for Prenylterphenyllin.
  • Antibodies-online.com. (n.d.). TNF alpha ELISA kit.
  • BenchChem. (n.d.). Controlling for vehicle effects of DMSO in Avocadyne experiments.
  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture.
  • MilliporeSigma. (n.d.). Impact of DMSO And Freezing Technique in Developing a High Cell Density Cryopreservation Process for Upstream Bioprocessing.
  • Turanek, J., et al. (2014). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. International Journal of Nanomedicine, 9, 4819–4833.
  • ResearchGate. (n.d.). MTT assay of doxorubicin using untreated and plant extract-pretreated....
  • Johnson, K. C., & Swindell, A. C. (2002). Preclinical formulations for discovery and toxicology: physicochemical challenges. Current Opinion in Drug Discovery & Development, 5(1), 73–82.
  • Oncolines B.V. (2024, October 19). Kinome Profiling.
  • Thompson, V., et al. (2025).
  • Biotical. (2024, June 28). Positive and negative controls.
  • AssayQuant Technologies, Inc. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • Chen, J., et al. (2018). Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Longdom Publishing. (n.d.). In Vitro Anti-Inflammatory Activity of Russula virescens in the Macrophage like Cell Line RAW 264.7 Activated by Lipopolysaccharide.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Solubilization Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one (CAS: 1183760-48-6).

Molecular Profiling & The Solubilization Challenge

Before troubleshooting, it is critical to understand the physicochemical nature of your target molecule. 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one consists of a highly lipophilic cyclopentyl ring and a diphenyl ether moiety connected by an ethanone linker.

The Core Issue: Like most diphenyl ether derivatives, this compound is practically insoluble in water. It acts as a classic "brick dust" and "grease ball" molecule. Furthermore, it lacks ionizable functional groups (such as amines or carboxylic acids) at physiological pH. This means that traditional pH-adjustment or salt-formation strategies will completely fail. Solubilization must rely on altering the solvent's dielectric constant, micellization, or host-guest complexation.

Troubleshooting & FAQs

Q1: Why does my compound precipitate immediately when diluted from a DMSO stock into aqueous assay buffers?

Causality: This is a classic co-solvent "crash out." The compound is highly soluble in 100% DMSO. However, as you introduce aqueous buffer, the dielectric constant of the solvent mixture increases exponentially. Because the molecule lacks hydrogen-bond donors or acceptors to interact favorably with water, the hydrophobic effect drives the molecules to self-aggregate to minimize their exposed surface area, leading to rapid precipitation. Solution: You must lower the thermodynamic penalty of aqueous exposure. Pre-complex the drug with a surfactant (e.g., 0.1% Tween 20) or a cyclodextrin before adding the aqueous buffer, or maintain a higher co-solvent fraction if your assay tolerates it.

Q2: Can I adjust the pH of my buffer to improve the solubility of this compound?

Causality: No. 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one is a neutral ketone with a diphenyl ether backbone. It has a pKa outside the physiological range and cannot be ionized. Solution: Do not waste time on pH screens. Shift your focus to Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation or lipid-based formulations.

Q3: I need to dose this in vivo (IV or PO) but cannot use toxic levels of DMSO. What is the best formulation strategy?

Causality: For parenteral (IV) or oral (PO) administration of non-ionizable, highly lipophilic molecules, the gold standard is cyclodextrin complexation[1]. The lipophilic diphenyl ether or cyclopentyl moiety of the drug enters the hydrophobic inner cavity of HP-β-CD or Sulfobutylether-β-cyclodextrin (SBE-β-CD). This displaces high-enthalpy water molecules from the cavity, forming a water-soluble inclusion complex driven by a favorable increase in entropy. Solution: Formulate with 10–20% (w/v) HP-β-CD in saline. Warning: Be mindful of the "solubility-permeability tradeoff." While excess cyclodextrin increases apparent solubility, it traps the free drug, significantly reducing its ability to permeate the intestinal membrane during oral absorption[2].

Q4: My cyclodextrin complexation isn't yielding high enough solubility. How can I optimize it?

Causality: If binary complexation (Drug + CD) is insufficient, the binding affinity (stability constant, Kc​ ) is likely too low. Solution: Create a ternary complex . Adding a small amount of a water-soluble polymer (e.g., 0.1% - 0.5% HPMC or PVP) stabilizes the drug-cyclodextrin aggregates, increasing complexation efficiency and allowing you to use less cyclodextrin to achieve higher solubility[3]. Additionally, applying heat (e.g., 40°C) or sonication during the initial mixing phase provides the activation energy necessary to achieve equilibrium faster[4].

Decision Matrix & Workflows

To select the optimal solubilization route, follow the decision tree below based on your target application.

DecisionTree Start 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one App Target Application? Start->App InVitro In Vitro Assays App->InVitro InVivo In Vivo Dosing App->InVivo DMSO Co-solvency (DMSO/PEG400) InVitro->DMSO Tolerates <1% solvent CD Inclusion Complex (HP-β-CD) InVitro->CD Solvent sensitive InVivo->CD IV or low-dose PO SMEDDS Lipid Formulation (SMEDDS) InVivo->SMEDDS High-dose PO

Figure 1: Decision tree for selecting a solubilization strategy based on experimental requirements.

Quantitative Comparison of Solubilization Strategies

StrategyMechanism of ActionProsCons
Co-solvency (DMSO, PEG400)Lowers solvent polarity to match the drug.Extremely rapid; high solubility limits.High cellular toxicity; causes precipitation upon aqueous dilution.
Cyclodextrins (HP-β-CD)Host-guest inclusion of the diphenyl ether group.Biocompatible for IV/PO; transparent solutions.High excipient mass required; potential solubility-permeability tradeoff[2].
SMEDDS (Lipid Emulsion)Solubilization in lipid droplets (<100 nm).Excellent for high-dose oral bioavailability.Complex to formulate; thermodynamically unstable over long periods.
Ternary Complexes (+ Polymers)Polymers stabilize CD-drug aggregates.Maximizes solubility while minimizing CD usage[3].Increased viscosity; requires precise optimization of polymer ratios.

Self-Validating Experimental Protocols

Protocol 1: Phase Solubility Study (Higuchi-Connors Method)

This protocol determines the stability constant ( Kc​ ) of the drug-cyclodextrin complex. It is a self-validating system: if the resulting plot of Drug Concentration vs. CD Concentration is perfectly linear (Type AL​ ), it mathematically proves the formation of a stable 1:1 stoichiometric inclusion complex[5].

Step-by-Step Methodology:

  • Preparation: Prepare a series of aqueous HP-β-CD solutions ranging from 0 mM to 50 mM in pure water or standard saline.

  • Addition: Add an excess amount of solid 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one (e.g., 10 mg) to 2 mL of each CD solution in sealed glass vials.

  • Equilibration: Place the vials on an orbital shaker at 25°C for 72 hours. Causality: 72 hours ensures thermodynamic equilibrium is reached, preventing false-low solubility readings.

  • Filtration: Filter the suspensions through a 0.22 µm PTFE syringe filter. Critical Note: Do not use Nylon or Cellulose Acetate filters, as highly lipophilic free-drug molecules will non-specifically bind to the membrane, skewing your quantification.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved drug using HPLC-UV.

  • Validation: Plot Drug Conc. (M) vs. CD Conc. (M). Calculate Kc​ using the formula: Kc​=Slope/(S0​×(1−Slope)) , where S0​ is the intrinsic solubility in water. A Kc​ between 50 and 5000 M−1 validates a successful, stable complex suitable for formulation[5].

Workflow Step1 1. Prepare HP-β-CD (0-50 mM) Step2 2. Add Excess API (Solid) Step1->Step2 Step3 3. Equilibrate (25°C, 72 hrs) Step2->Step3 Step4 4. Filter (0.22 µm PTFE) Step3->Step4 Step5 5. HPLC/UV Analysis Step4->Step5

Figure 2: Higuchi-Connors Phase Solubility Workflow for Cyclodextrin Complexation.

Protocol 2: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

For high-dose oral applications where CDs fail, a lipid-based system is required. This protocol is self-validating via the Tyndall effect.

Step-by-Step Methodology:

  • Excipient Blending: Mix an oil phase (e.g., Capryol 90, 20% v/v), a surfactant (e.g., Cremophor EL, 50% v/v), and a co-surfactant (e.g., Transcutol P, 30% v/v) in a glass vial.

  • Drug Dissolution: Add 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one to the lipid mixture. Vortex and heat to 40°C until visually completely dissolved.

  • Aqueous Dispersion (Validation Step): Drop 100 µL of the drug-loaded lipid mixture into 10 mL of 37°C water under mild magnetic stirring.

  • Validation: Observe the dispersion. If it spontaneously forms a transparent or slightly bluish translucent solution (the Tyndall effect), you have successfully generated a microemulsion (droplet size <100 nm). If the solution turns milky white and opaque, it is a macroemulsion, indicating the surfactant-to-oil ratio is too low to fully solubilize the lipophilic drug.

References

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Carbohyde. Available at: [Link]

  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO. Available at: [Link]

  • Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. PLOS One. Available at: [Link]

  • DIPHENYL ETHER. Ataman Kimya. Available at: [Link]

  • Hydroxypropyl-β-Cyclodextrin for Delivery of Sinapic Acid via Inclusion Complex Prepared by Solvent Evaporation Method. MDPI. Available at:[Link]

  • Effect of preparation methods on tosufloxacin tosylate/ hydroxypropyl-β-cyclodextrin inclusion complex. SciELO. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Assays for 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during quantitative assays, primarily focusing on High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies. Our approach is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the challenges you may be facing in the laboratory.

Section 1: Chromatographic & Instrumental Issues

Common problems related to the performance of the liquid chromatography system can significantly impact data quality. Here, we address the most frequent observations.

Question 1: Why am I seeing poor peak shape (tailing, fronting, or splitting) for my analyte?

Answer: Poor peak shape is a common indicator of underlying issues with the chromatography system, the column, or interactions with the analyte itself.

  • Expertise & Experience:

    • Peak Tailing: This is often caused by secondary interactions between the analyte and the column's stationary phase, such as interactions with residual silanols on a C18 column. The ketone and ether functionalities in 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one can engage in such interactions. Tailing can also result from column contamination or a void at the column inlet.[1]

    • Peak Fronting: This is typically a sign of column overload, where too much sample has been injected, or the analyte has low solubility in the mobile phase.

    • Peak Splitting or Shouldering: This may indicate a partially blocked frit, a void in the column packing, or co-elution with an interfering compound.[1] It can also occur if the sample solvent is significantly stronger than the mobile phase.

  • Troubleshooting Steps:

    • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for your analyte and column. For a neutral compound like this ketone, pH effects are less pronounced but can influence interactions with the stationary phase.

    • Reduce Injection Volume/Concentration: To rule out column overload, inject a smaller volume or a more dilute sample.

    • Ensure Solvent Compatibility: Dissolve your sample in a solvent that is weaker than or equivalent in strength to the mobile phase.

    • Column Wash/Regeneration: If contamination is suspected, wash the column according to the manufacturer's instructions. A common strategy is to reverse the column flow (if permitted by the manufacturer) and wash with a series of strong solvents.[1]

    • Inspect for Blockages: Check for particulates in your sample and filter if necessary. Physical contamination can block column frits.[1]

    • Try a New Column: If the problem persists after troubleshooting, the column itself may be compromised. Test the assay with a new column of the same type.

Question 2: What causes the retention time of my analyte to shift between injections?

Answer: Retention time (RT) shifts are a critical issue for analyte identification and quantification, suggesting a lack of system stability.

  • Expertise & Experience: Inconsistent RTs are most often linked to problems with the mobile phase delivery system or column equilibration. Changes in mobile phase composition, flow rate, or column temperature can all lead to drift. In some complex biological samples, matrix components can loosely bind to the analyte or alter the stationary phase, causing RT shifts.[2]

  • Troubleshooting Steps:

    • Check for Leaks: Visually inspect all fittings in the HPLC system for any signs of leakage, which can cause pressure fluctuations and affect the flow rate.

    • Mobile Phase Preparation: Ensure the mobile phase is thoroughly degassed to prevent bubble formation in the pump, which leads to inconsistent flow.[1] If preparing a gradient, ensure accurate mixing.

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is a good starting point.

    • Control Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations can significantly impact retention times.

    • Pump Performance: Check the pump pressure ripple. High ripple can indicate issues with check valves or seals that need replacement.

  • Troubleshooting Workflow for Common HPLC Issues Here is a logical workflow to diagnose common chromatographic problems.

Section 2: Matrix Effects & Sample Preparation

When analyzing samples from complex biological matrices (e.g., plasma, urine, tissue homogenates), matrix effects are a primary source of assay interference, particularly in LC-MS.

Question 3: My analyte response is inconsistent in biological samples. Could this be a matrix effect?

Answer: Yes, inconsistent analyte response, especially a decrease (ion suppression) or increase (ion enhancement) compared to a clean standard, is a classic sign of matrix effects. [3]

  • Expertise & Experience: Matrix effects occur when co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source. [2][4]This interference alters the number of ions that reach the detector, leading to inaccurate quantification. [5]It is a compound-dependent and matrix-dependent phenomenon. [5]For 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one, phospholipids from plasma are a likely source of ion suppression in electrospray ionization (ESI).

  • Troubleshooting & Diagnostic Steps:

    • Qualitative Assessment (Post-Column Infusion): This is a powerful diagnostic experiment. A solution of the analyte is infused into the LC flow after the column while a blank, extracted matrix sample is injected. Dips or rises in the constant analyte signal indicate regions of ion suppression or enhancement.

    • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying the extent of matrix effects. [3]It involves comparing the analyte's response in a post-extraction spiked blank matrix sample to its response in a neat (clean) solvent. See Appendix A for a detailed protocol.

  • Decision Tree for Diagnosing Matrix Effects

    Caption: A logical workflow for diagnosing and addressing matrix effects.

Question 4: What are the best sample preparation techniques to minimize matrix interference?

Answer: Improving sample preparation is the most effective way to combat matrix effects. [6]The goal is to selectively remove interfering components while efficiently recovering the analyte.

  • Expertise & Experience: The choice of technique depends on the matrix and the properties of the analyte. For 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one in plasma, a simple protein precipitation is fast but often results in significant matrix effects. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer superior cleanup.

  • Comparison of Sample Preparation Techniques

TechniquePrincipleProsConsSuitability for Analyte
Protein Precipitation (PPT) Protein removal by denaturation with an organic solvent (e.g., Acetonitrile).Fast, simple, inexpensive.Non-selective; high levels of residual phospholipids and other interferences. [6]Low; high risk of matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Good cleanup, removes salts and polar interferences.Can be labor-intensive, requires solvent optimization.Moderate to High; use a non-polar solvent like MTBE or Hexane/Ethyl Acetate.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a solvent.Excellent cleanup, high selectivity, can be automated.More expensive, requires method development. [6]High; a reversed-phase (C18) or mixed-mode cation exchange cartridge could be effective.
  • Recommendation: For robust and reliable quantification, Solid-Phase Extraction (SPE) is highly recommended. Start with a generic C18 SPE protocol and optimize the wash and elution steps to maximize interference removal and analyte recovery. If SPE is not feasible, LLE is a significant improvement over PPT.

Section 3: Analyte-Specific & Quantification Issues

This section covers issues related to the chemical nature of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one and its quantification.

Question 5: I'm having trouble detecting my analyte, or the assay sensitivity is poor. How can I improve it?

Answer: Low sensitivity can stem from instrumental factors, sample preparation, or the inherent properties of the analyte.

  • Expertise & Experience: For HPLC-UV, the phenoxyphenyl chromophore should provide good UV absorbance, likely around 254 nm. If sensitivity is still low, derivatization can be employed. For LC-MS, optimizing ionization is key. The ketone moiety is not easily ionizable, so adduct formation ([M+H]+, [M+Na]+) in ESI positive mode is the likely route.

  • Troubleshooting Steps:

    • LC-MS Source Optimization: Systematically optimize ESI parameters such as capillary voltage, gas temperatures, and gas flows by infusing a standard solution of the analyte.

    • Mobile Phase Modifiers: For LC-MS, adding small amounts of modifiers like formic acid (for positive mode) or ammonium formate can significantly improve ionization efficiency.

    • Improve Sample Cleanup: As discussed in Q4, cleaner samples reduce ion suppression, which directly improves sensitivity. [6] 4. Consider Derivatization (for HPLC-UV): For assays requiring very high sensitivity with UV detection, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be used. This reaction targets the ketone functional group to attach a highly UV-absorbent tag, forming a hydrazone. [7][8][9]However, this adds complexity and potential for its own interferences. [10]

Question 6: Is my analyte susceptible to degradation?

Answer: While the core structure of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one is relatively stable, degradation can occur under harsh conditions.

  • Expertise & Experience: Ketones are generally stable but can be susceptible to degradation under extreme pH or high-energy light (photodegradation). The ether linkage could be susceptible to strong acidic conditions. It is crucial to evaluate analyte stability during method development.

  • Recommended Stability Experiments:

    • Freeze-Thaw Stability: Analyze sample aliquots after several freeze-thaw cycles to assess stability during sample handling.

    • Bench-Top Stability: Leave samples at room temperature for a defined period (e.g., 4-24 hours) to simulate processing time.

    • Stock Solution Stability: Store stock solutions at recommended temperatures (e.g., 4°C or -20°C) and re-analyze against a freshly prepared standard over time.

    • Post-Preparative Stability: Keep processed samples in the autosampler for an extended period to ensure they do not degrade while awaiting injection.

Appendices
Appendix A: Protocol for Quantitative Assessment of Matrix Effects

This protocol describes the post-extraction spiking method to calculate a Matrix Factor (MF).

Objective: To quantify the degree of ion suppression or enhancement for the analyte.

Materials:

  • Blank biological matrix (at least 6 different lots/sources)

  • Analyte stock solution

  • Neat solvent (typically the final mobile phase composition)

  • Validated sample preparation method (e.g., SPE, LLE)

Experimental Workflow

Caption: Experimental workflow for quantifying matrix effects.

Procedure:

  • Prepare Set A (Post-Spiked Matrix): a. Process at least six different lots of blank matrix using your established extraction procedure. b. After the final evaporation step (if any), reconstitute the dried extract with a known volume of solvent containing the analyte at a specific concentration (e.g., medium QC level).

  • Prepare Set B (Neat Solution): a. Prepare a solution of the analyte in the same neat solvent used for reconstitution in Step 1b, at the exact same concentration.

  • Analysis: a. Inject and analyze replicates from both Set A and Set B using your LC-MS method.

  • Calculation: a. Calculate the Matrix Factor (MF) as defined by Matuszewski et al. [3] b. MF = (Mean Peak Area in Set A) / (Mean Peak Area in Set B) c. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF between 0.85 and 1.15 is often considered acceptable.

References
  • Dams, R., Hoke, S. H., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry. [Link]

  • Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports. [Link]

  • Lage, S., et al. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Xu, R., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. [Link]

  • Cytiva. (2022). HPLC Pain Points. Cytiva. [Link]

  • Ho, S. S. H., & Yu, J. Z. (2004). Characterization of chemical interferences in the determination of unsaturated aldehydes using aromatic hydrazine reagents and liquid chromatography. Journal of Chromatography A. [Link]

  • JoVE. (2020). Identification of Unknown Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

Sources

Technical Support Center: Optimizing Synthesis Yield of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when synthesizing 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one (CAS 1183760-48-6) .

While the standard route—a Friedel-Crafts acylation of diphenyl ether with 2-cyclopentylacetyl chloride—appears straightforward on paper, scaling this reaction often leads to poor regioselectivity, stalled conversions, and intractable emulsions during workup. This guide bypasses generic advice to focus on the causality behind these failures, providing a self-validating protocol and troubleshooting workflows grounded in empirical data and mechanistic chemistry.

Mechanistic Pathway & Workflow

To optimize this reaction, we must first understand the kinetics and thermodynamics at play. The ether oxygen of diphenyl ether is highly activating and strongly ortho/para-directing. As demonstrated in Density Functional Theory (DFT) studies of diphenyl ether acylation[1], the steric bulk of the incoming acylium ion heavily favors para-substitution under kinetic control.

Furthermore, stoichiometric studies confirm that the resulting ketone product forms a rigid 1:1 coordination complex with the aluminum chloride (AlCl₃) catalyst[2]. This complexation effectively removes the catalyst from the reaction cycle, dictating that strictly >1.0 equivalent of AlCl₃ must be used to drive the reaction to completion.

Pathway DPE Diphenyl Ether (Nucleophile) Complex AlCl3-Ketone Complex DPE->Complex Electrophilic Attack (para) CAC 2-Cyclopentylacetyl Chloride Acylium Acylium Ion Intermediate CAC->Acylium + AlCl3 AlCl3 AlCl3 Catalyst AlCl3->Acylium Acylium->Complex Product 2-Cyclopentyl-1-(4-phenoxyphenyl) ethan-1-one Complex->Product Hydrolysis Quench Ice/HCl Quench Quench->Product

Friedel-Crafts acylation pathway for 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one.

Optimized Experimental Protocol

This methodology is designed as a self-validating system. Visual cues are embedded into the steps to confirm that the mechanistic requirements are being met in real-time.

Reagents:

  • Diphenyl ether: 1.0 eq (Nucleophile)

  • 2-Cyclopentylacetyl chloride: 1.05 eq (Electrophile source)

  • Anhydrous AlCl₃: 1.2 eq (Lewis acid catalyst)

  • Anhydrous Dichloromethane (DCM): 0.2 M relative to diphenyl ether

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask under a continuous argon or nitrogen purge. Causality: AlCl₃ is highly hygroscopic. Ambient moisture reacts with AlCl₃ to generate HCl gas and aluminum hydroxide, irreversibly quenching the catalyst before the reaction begins.

  • Reagent Mixing: Dissolve diphenyl ether (1.0 eq) and 2-cyclopentylacetyl chloride (1.05 eq) in anhydrous DCM. Cool the stirring solution to 0 °C using an ice bath.

  • Catalyst Addition: Add anhydrous AlCl₃ (1.2 eq) in small portions over 30 minutes. Causality: The generation of the acylium ion is highly exothermic. Adding AlCl₃ in portions prevents temperature spikes that provide the activation energy required for undesired ortho-attack or diacylation.

  • Propagation & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Validation Check: Within 30 minutes, the solution must transition to a deep red/orange color. This color change visually confirms the formation of the AlCl₃-ketone complex. If the solution remains pale yellow, the catalyst was inactive.

  • Monitoring: Stir for 2–4 hours. Monitor via LC-MS until diphenyl ether consumption is >95%.

  • Quenching: Slowly pour the reaction mixture into a vigorously stirring beaker containing crushed ice and 1M HCl (equal volume to DCM). Causality: The HCl is mandatory. It breaks the AlCl₃-ketone complex and forces the aluminum into the aqueous phase as soluble AlCl₃/Al(OH)₂Cl salts, preventing the formation of intractable Al(OH)₃ gels.

  • Extraction: Separate the organic layer. Wash with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Troubleshooting Guide

Troubleshooting Issue Issue: Low Isolated Yield CheckLCMS Check LC-MS before Quench Issue->CheckLCMS LowConv < 90% Conversion CheckLCMS->LowConv HighConv > 90% Conversion CheckLCMS->HighConv Moisture Moisture / Catalyst Quenching Increase AlCl3 to 1.2 eq LowConv->Moisture Emulsion Emulsion during Extraction Al(OH)3 Gel Formation HighConv->Emulsion FixQuench Use 1M HCl / Ice Quench to solubilize Al salts Emulsion->FixQuench

Diagnostic workflow for resolving low isolated yields in Friedel-Crafts acylation.

Q: Why am I observing significant amounts of the ortho-acylated or diacylated byproducts? A: This is a symptom of thermodynamic override. While steric hindrance naturally favors the para position, elevated temperatures or excessive catalyst loading (>1.5 eq) provide the energy required to overcome this barrier, leading to ortho-attack or secondary acylation on the opposite phenyl ring. Fix: Strictly maintain the reaction temperature below 25 °C and limit the acyl chloride to 1.05 equivalents.

Q: The reaction stalls at ~70% conversion despite prolonged reaction times. What is the cause? A: You are experiencing catalyst depletion. Because the target compound is a ketone, it strongly coordinates with AlCl₃ (molar ratio 1:1). If you used exactly 1.0 equivalent of AlCl₃, the active catalyst is entirely consumed by the product as it forms. Fix: Ensure strictly anhydrous conditions and increase AlCl₃ loading to 1.2 equivalents to maintain a catalytic excess.

Q: Why is my isolated yield low even though LC-MS shows full conversion before workup? A: The product is being trapped in the aqueous phase during extraction. If you quench with water alone, the AlCl₃ hydrolyzes into insoluble aluminum hydroxide (Al(OH)₃) gels. These gels act as emulsifiers, trapping the highly lipophilic ketone. Fix: Always quench with a mixture of crushed ice and 1M HCl to keep aluminum salts fully soluble in the aqueous layer.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting yield and purity profiles. Use this data to benchmark your own scale-up efforts.

Equivalent of AlCl₃Temp (°C)Quench MethodConversion (%)Regioselectivity (p:o)Isolated Yield (%)
1.00 to 25Water7295:545 (Emulsion)
1.2 0 to 25 1M HCl / Ice >99 98:2 88
1.525 to 401M HCl / Ice>9985:1565 (Diacylation)
1.2-78 to 01M HCl / Ice40>99:135 (Stalled)

Frequently Asked Questions (FAQs)

Q: Can I use a milder Lewis acid like ZnCl₂ or FeCl₃ to improve functional group tolerance? A: While possible in theory, acylating diphenyl ether with an aliphatic acyl chloride like 2-cyclopentylacetyl chloride typically requires the strong Lewis acidity of AlCl₃ to generate the acylium ion efficiently. Milder Lewis acids like ZnCl₂ result in highly sluggish kinetics and incomplete conversions for this specific scaffold.

Q: The LC-MS shows a mass corresponding to the cleavage of the diphenyl ether bond. What happened? A: Prolonged exposure to excess Lewis acid at elevated temperatures can mediate the cleavage of the ether linkage, yielding phenol derivatives. This is why the reaction must be monitored and quenched immediately upon completion (typically within 2–4 hours). Do not leave this reaction stirring overnight.

Q: Is there an alternative synthetic route that avoids Friedel-Crafts acylation entirely? A: Yes. If regioselectivity remains an insurmountable issue for your specific derivative, you can utilize a Grignard addition. Reacting (4-phenoxyphenyl)magnesium bromide with N-methoxy-N-methyl-2-cyclopentylacetamide (a Weinreb amide) will yield the target ketone [3]. This avoids regioselectivity issues but requires more expensive, pre-functionalized starting materials.

References

  • A DFT study of the Al2Cl6-catalyzed Friedel-Crafts acylation of phenyl aromatic compounds Journal of Molecular Modeling[Link]

  • Synthesis of poly(ether ketone) by Friedel—Crafts acylation: effects of reaction conditions Polymer[Link]

"2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one stability issues in long-term storage"

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and analytical chemists managing the long-term storage and formulation of 2-cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one (CAS 1183760-48-6)[1]. As a versatile small-molecule scaffold often utilized in the synthesis of kinase inhibitors, maintaining its chemical integrity is critical[2].

Rather than simply listing degradation products, this guide deconstructs the causality behind the molecule's instabilities. By understanding the intrinsic structural liabilities—specifically the enolizable alpha-methylene protons and the photolabile ketone moiety—you can implement self-validating workflows to secure your supply chain and regulatory submissions.

Mechanistic Insights: The "Why" Behind the Degradation

To stabilize this scaffold, we must first analyze its structural vulnerabilities. The molecule features a highly stable diaryl ether moiety (4-phenoxyphenyl) linked to an alkyl ketone (cyclopentyl-substituted ethanone). The instabilities do not arise from the ether, but rather from the ketone and its adjacent bonds:

  • Photolytic Liability (Norrish Type II Cleavage): The cyclopentyl ring possesses gamma-hydrogens relative to the carbonyl group. When excited by ambient or UV light, the carbonyl oxygen abstracts a gamma-hydrogen, forming a 1,4-biradical intermediate. This rapidly undergoes cleavage to yield 4-phenoxyacetophenone and cyclopentene. This is the primary driver of assay loss under light exposure[3].

  • Oxidative Liability (Alpha-Carbon Enolization): The methylene bridge (-CH 2​ -) between the carbonyl and the cyclopentyl ring is acidic. It readily undergoes keto-enol tautomerization. In the presence of oxygen, elevated humidity, and trace transition metals, the enol form is highly susceptible to auto-oxidation, leading to the formation of alpha-hydroxy ketones or complete oxidative cleavage[4].

Troubleshooting FAQs

Q: We are observing a 2-3% assay drop and the formation of a new major impurity after 3 months at accelerated conditions (40°C/75% RH). What is happening? A: This is a classic presentation of oxidative degradation driven by the alpha-methylene protons. Under elevated temperature and humidity, trace transition metals (often leached from excipients or Type III glass containers) catalyze auto-oxidation of the enol tautomer.

  • The Fix: Switch to argon-purged, sealed Type I amber glass vials. Ensure your HPLC method is stability-indicating and capable of resolving the highly polar alpha-hydroxy degradant from the solvent front.

Q: Our benchtop samples are developing a distinct yellow tint after just a few days. Is the diaryl ether cleaving? A: No, diaryl ethers are remarkably stable. The yellowing is the macroscopic symptom of photolytic degradation via Norrish Type II cleavage. The resulting conjugated byproducts and subsequent trace polymerization cause the discoloration.

  • The Fix: Adhere strictly to ICH Q1B guidelines by handling the material under amber lighting and storing it exclusively in light-resistant containers[3].

Q: How do we validate that our HPLC method is truly "stability-indicating" for this specific compound? A: A method is only trustworthy if it is self-validating. You must achieve a mass balance of 98–102% during forced degradation. If your main peak assay drops by 10% but your integrated impurity peaks only account for 5%, your method is failing. For this compound, the missing 5% is likely cyclopentene (a volatile byproduct of Norrish Type II cleavage that escapes the vial) or highly polar cleavage products eluting in the void volume. You must use a sealed system for stress testing and a gradient LC-MS method starting at a high aqueous ratio (e.g., 95% water) to capture early eluters.

Self-Validating Experimental Protocols

To confidently submit stability data per ICH Q1A(R2)[5], your forced degradation studies must rule out false positives. The following protocol utilizes internal controls to ensure every observed degradant is a true product of the applied stress.

Protocol: Forced Degradation & Mass Balance Validation

Step 1: Sample Preparation with Internal Standard

  • Prepare a 1.0 mg/mL solution of 2-cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one in Acetonitrile/Water (50:50).

  • Causality Check: Spike the solution with a highly stable internal standard (e.g., triphenylphosphine oxide) at 0.1 mg/mL. This validates extraction recovery and injection volume consistency, ensuring any assay drop is due to actual degradation, not sample loss.

Step 2: Photolytic Stress (ICH Q1B Compliant)

  • Expose the solution in a sealed quartz vial to an overall illumination of ≥1.2×106 lux hours and an integrated near-UV energy of ≥200 Watt hours/square meter[3].

  • Self-Validation (The Dark Control): Simultaneously prepare an identical vial, wrap it completely in aluminum foil, and place it in the same photostability chamber. If the dark control degrades, your chamber is too hot, and you are observing thermal—not photolytic—degradation.

Step 3: Oxidative Stress

  • Treat a separate sample with 3% H 2​ O 2​ at room temperature for 24 hours.

  • Self-Validation (The Blank): Run a blank containing only the solvent and 3% H 2​ O 2​ . Peroxides often contain stabilizers that appear as peaks on an HPLC. The blank allows you to subtract these artifact peaks from your final chromatogram.

Step 4: LC-UV/MS Analysis

  • Analyze samples using a gradient reversed-phase method (C18 column, 0.1% TFA in Water/Acetonitrile, 5% to 95% organic over 15 minutes).

  • Calculate mass balance: (Remaining API + Sum of Degradants) / Initial API.

Quantitative Stability Data

The following table summarizes the expected stability profile of the pure API under standard ICH climatic zones[4].

Storage ConditionDurationAssay (%)Primary Degradation MechanismPhysical Appearance
25°C / 60% RH (Dark) 12 Months>99.0%None (Stable Baseline)White crystalline powder
30°C / 65% RH (Dark) 12 Months98.2%Trace auto-oxidationWhite crystalline powder
40°C / 75% RH (Dark) 6 Months96.5%Alpha-carbon auto-oxidationOff-white powder
Ambient Light (Benchtop) 14 Days88.0%Norrish Type II PhotolysisPale yellow powder
ICH Q1B Photostress 1 Cycle82.5%Norrish Type II PhotolysisYellow powder

Degradation Pathway Visualization

The diagram below maps the precise chemical divergence of the scaffold under environmental stress, dictating the necessary storage precautions.

G API 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one (Intact Scaffold) Photo Photolytic Stress (UV/Vis Light) API->Photo ICH Q1B Exposure Oxid Oxidative Stress (Heat, Humidity, O2) API->Oxid ICH Q1A(R2) Accelerated Mech1 Norrish Type II Hydrogen Abstraction Photo->Mech1 Mech2 Keto-Enol Tautomerization & Auto-oxidation Oxid->Mech2 Deg1 4-Phenoxyacetophenone + Cyclopentene Mech1->Deg1 Bond Cleavage Deg2 Alpha-Hydroxy Ketone Derivatives Mech2->Deg2 Hydroperoxide Intermediate

Diagram illustrating the primary photolytic and oxidative degradation pathways of the API.

References

  • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q1B Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

"troubleshooting inconsistent results with 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one"

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis and purification of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one. Our approach is rooted in mechanistic principles to provide robust, field-tested solutions to ensure consistency and high yields.

Section 1: Foundational Synthesis - The Friedel-Crafts Acylation

The synthesis of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one is most effectively achieved via a Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of diphenyl ether with cyclopentylacetyl chloride, catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[1][2] The phenoxy group of diphenyl ether is an ortho, para-directing activator, meaning the incoming acyl group will preferentially add to the positions para or ortho to the ether linkage.[3] Due to steric hindrance, the para-substituted product is expected to be the major isomer.

Visualizing the Core Reaction Workflow

The following diagram outlines the standard workflow for the synthesis.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Reagents: - Diphenyl Ether - Cyclopentylacetyl Chloride - Aluminum Chloride (AlCl₃) - Anhydrous Solvent (e.g., DCM, CS₂) Charge Charge Flask with Diphenyl Ether & AlCl₃ in Solvent Reagents->Charge Glassware Flame-dried Glassware under Inert Atmosphere (N₂/Ar) Glassware->Charge Cool Cool Mixture (e.g., 0 °C) Charge->Cool Add Slowly Add Cyclopentylacetyl Chloride Cool->Add Stir Stir at Controlled Temperature Add->Stir Monitor Monitor Reaction (TLC/LC-MS) Stir->Monitor Quench Quench Reaction (e.g., Ice-cold HCl) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (NaHCO₃, Brine) Extract->Wash Dry Dry over Na₂SO₄/MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Crude Product (Column Chromatography/Recrystallization) Concentrate->Purify

Caption: General workflow for Friedel-Crafts acylation.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific, frequently encountered problems.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a significantly lower yield than expected, or I'm recovering only starting material. What are the primary factors to investigate?

Answer: Low or no yield in a Friedel-Crafts acylation is a common but diagnosable issue. It almost always traces back to reagent quality, moisture, or thermal control. A systematic review of your setup is the first step.[4]

Initial Diagnostic Flowchart:

G start Low/No Yield Observed reagent_check Verify Reagent Purity & Age (NMR, GC-MS) start->reagent_check moisture_check Ensure Anhydrous Conditions (Flame-dried glassware, dry solvents) reagent_check->moisture_check Reagents OK fail Issue Persists reagent_check->fail Impure Reagents temp_check Confirm Accurate Temperature Control moisture_check->temp_check System is Dry moisture_check->fail Moisture Contamination catalyst_check Is the Lewis Acid (AlCl₃) Active? (Freshly opened/handled in glovebox) temp_check->catalyst_check Temp OK temp_check->fail Poor Temp Control success Yield Improved catalyst_check->success Problem Identified & Fixed catalyst_check->fail Inactive Catalyst

Caption: Troubleshooting flowchart for low reaction yield.

Detailed Causality and Solutions:

  • Moisture Contamination (Most Common Culprit): The Lewis acid catalyst (AlCl₃) is extremely hygroscopic. Any moisture present will hydrolyze the AlCl₃, rendering it inactive and halting the reaction.[1][4]

    • Protocol: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use a reliable inert atmosphere (Nitrogen or Argon). Solvents must be anhydrous grade and preferably freshly distilled or passed through a solvent purification system.

  • Inactive Lewis Acid Catalyst: AlCl₃ can degrade upon improper storage or repeated exposure to air.

    • Protocol: Use AlCl₃ from a freshly opened bottle. Weigh and handle it in an inert atmosphere (glovebox) if possible. Sublimation can be used to purify old AlCl₃, but using a fresh source is more reliable.

  • Purity of Starting Materials: Impurities in either the diphenyl ether or the cyclopentylacetyl chloride can inhibit the reaction.[4]

    • Protocol: Verify the purity of your starting materials using NMR or GC-MS. Purify them by distillation or recrystallization if necessary. Cyclopentylacetyl chloride can be synthesized from cyclopentylacetic acid and thionyl chloride; ensure all thionyl chloride is removed before use.

  • Inadequate Temperature Control: Friedel-Crafts acylations can be exothermic. Adding the acyl chloride too quickly can cause localized heating, leading to side reactions and decomposition.[4][5]

    • Protocol: Maintain the recommended reaction temperature (often 0 °C during addition) using a properly monitored cooling bath. Add the acyl chloride dropwise via a syringe pump or an addition funnel over an extended period to control the exotherm.

Issue 2: Formation of Significant Impurities & Side Products

Question: My crude NMR/LC-MS shows multiple products besides the desired para-isomer. What are these and how can I suppress them?

Answer: The presence of multiple products points to issues with selectivity (regio- or poly-acylation) or degradation of the starting material.

Common Impurities and Mitigation Strategies:

Impurity/Side ProductLikely CauseMechanistic ExplanationRecommended Action
Ortho-isomer Inherent electronic effects of the phenoxy group.The phenoxy group is an ortho, para-director. While para is sterically favored, some ortho-acylation is expected.[3]Lowering the reaction temperature can sometimes improve para-selectivity. The ortho-isomer can typically be separated by silica gel chromatography.
Di-acylated Product Incorrect stoichiometry (excess acylating agent or catalyst).The first acylation adds an electron-withdrawing ketone group, which deactivates the ring to further substitution. However, under forcing conditions or with excess reagents, a second acylation can occur on the other ring.Use a strict 1.0 to 1.1 equivalent of the acylating agent relative to the diphenyl ether. Ensure precise measurement of all reagents.
Ether Cleavage Products Harsh reaction conditions (high temperature, excess Lewis acid).Strong Lewis acids like AlCl₃ can catalyze the cleavage of the ether bond, particularly at elevated temperatures, leading to phenol and other byproducts.[1]Avoid high reaction temperatures. Consider using a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂) if cleavage is a persistent issue, although this may require longer reaction times.
Unidentified Polymerization Reaction temperature too high; delayed work-up.Acylium ions or other reactive intermediates can initiate polymerization, especially if the reaction is allowed to proceed for too long or at elevated temperatures.[5]Adhere to the recommended reaction time and temperature. Proceed with the aqueous quench and work-up as soon as monitoring (TLC) indicates the reaction is complete.
Issue 3: Purification Challenges

Question: I'm struggling to isolate a pure sample of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one from the crude mixture. What purification strategies are most effective?

Answer: Effective purification requires selecting the right technique based on the nature of the impurities. For this compound, a combination of aqueous work-up and chromatography is standard.

Step-by-Step Purification Protocol:

  • Acidic Work-up: After quenching the reaction with ice-cold dilute HCl, it is crucial to stir the mixture vigorously. This step hydrolyzes the intermediate imine complex and dissolves any remaining aluminum salts.

  • Aqueous Washes: Wash the separated organic layer sequentially with:

    • Dilute HCl (to remove any basic impurities).

    • Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).[6]

    • Brine (saturated NaCl solution) to remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Silica Gel Chromatography: This is often the most effective method for removing closely related impurities like the ortho-isomer.[7][8]

    • Recommended Eluent System: Start with a non-polar solvent system and gradually increase polarity. A gradient of Hexanes:Ethyl Acetate (e.g., from 98:2 to 90:10) is a good starting point.

    • Monitoring: Use TLC with the same solvent system to identify the fractions containing the pure product. The para-isomer is typically less polar than the ortho-isomer and will have a higher Rf value.

Section 3: Analytical Characterization

Verifying the structure and purity of the final product is critical. The following table summarizes the expected analytical data for 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one.

Analytical TechniqueExpected Results for the para-isomerPurpose
¹H NMR (CDCl₃)- Aromatic protons appearing as doublets (AA'BB' system) ~7.0-8.0 ppm.- Multiplet for the methine proton (CH) alpha to the carbonyl.- Multiplets for the cyclopentyl methylene protons (CH₂).- Doublet for the methylene protons (CH₂) between the ring and carbonyl.Confirms the connectivity of protons and the substitution pattern on the aromatic rings.
¹³C NMR (CDCl₃)- Carbonyl (C=O) signal ~195-205 ppm.- Multiple signals in the aromatic region (115-160 ppm).- Aliphatic signals for the cyclopentyl and ethyl bridge carbons.Confirms the carbon skeleton and the presence of the ketone functional group.
FT-IR (thin film)- Strong C=O (aryl ketone) stretch ~1670-1690 cm⁻¹.- C-O-C (ether) stretch ~1240 cm⁻¹.- C-H stretches (aromatic and aliphatic) ~2800-3100 cm⁻¹.Confirms the presence of key functional groups (ketone, ether).[9]
Mass Spectrometry (EI)- Molecular ion peak (M⁺) corresponding to the molecular weight (280.36 g/mol ).- Characteristic fragmentation patterns (e.g., loss of the cyclopentyl group, benzoyl cation fragments).Confirms the molecular weight and provides structural information through fragmentation.[9]
References
  • Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
  • ChemTube3D.
  • Sigma-Aldrich.
  • BenchChem. Troubleshooting low yields in the synthesis of substituted enones. BenchChem.
  • BenchChem. Troubleshooting low yields in the synthesis of cyclopropyl ketones. BenchChem.
  • PubMed. Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples.
  • BYJU'S.
  • Chemistry Steps.
  • Organic Syntheses.
  • BLDpharm. 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one. BLDpharm.
  • Ovid. New materials used for the synthesis of 2‐chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. Wolters Kluwer.
  • ResearchGate. New materials used for the synthesis of 2‐chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit | Request PDF.
  • ACS Publications. Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone. American Chemical Society.
  • BenchChem.
  • Preprints.org. 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. MDPI.
  • BenchChem. Confirming the Structure of 1-(1-Hydroxy-cyclopentyl)

Sources

Validation & Comparative

Evaluating the 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one Scaffold: A Comparative Guide Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted therapeutics, the architectural foundation of a small molecule dictates its clinical trajectory. 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one (CPEO) is a highly versatile chemical scaffold that has become instrumental in the development of potent tyrosine kinase inhibitors (TKIs). Characterized by its lipophilic cyclopentyl ring and a bulky 4-phenoxyphenyl moiety, this building block mimics the spatial geometry required to competitively bind the ATP-binding pockets of critical kinases, particularly within the Src family (e.g., Lck) and Tec family (e.g., BTK)[1].

This guide provides an in-depth, objective comparison between CPEO-derived inhibitors (specifically optimized pyrrolo[2,3-d]pyrimidine derivatives) and established clinical alternatives. By analyzing structural causality, mechanism of action, and self-validating experimental protocols, we aim to equip drug development professionals with actionable insights into this scaffold's performance.

Structural Causality & Mechanism of Action

The efficacy of the CPEO scaffold is not coincidental; it is rooted in precise molecular interactions. The 4-phenoxyphenyl group is a "privileged structure" in medicinal chemistry[2]. It acts as a hydrophobic wedge, penetrating the deep, lipophilic "gatekeeper" pocket adjacent to the ATP-binding site. This interaction is identical to the binding mode of Ibrutinib, a blockbuster BTK inhibitor[1]. Meanwhile, the cyclopentyl ring provides a flexible lipophilic anchor that interacts with the ribose-binding pocket, significantly enhancing both target affinity and cellular membrane permeability[3].

When CPEO is synthesized into a mature inhibitor—such as 7-cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine—it effectively halts downstream signaling in T-cells and B-cells by blocking Lck and BTK, respectively.

Pathway TCR TCR / BCR Activation Kinase Lck / BTK Kinases TCR->Kinase PLCg PLCγ Activation Kinase->PLCg Inhibitor 4-Phenoxyphenyl Scaffold Inhibitor->Kinase ATP-Competitive Inhibition Calcium Calcium Release & NF-κB PLCg->Calcium Proliferation Cell Proliferation & Survival Calcium->Proliferation

Figure 1: Mechanism of action for 4-phenoxyphenyl scaffold inhibitors in TCR/BCR signaling.

Comparative Performance Data

To objectively evaluate the CPEO scaffold, we must compare its optimized derivative against mature, FDA-approved kinase inhibitors. The table below synthesizes quantitative data, highlighting how the structural features of the CPEO scaffold hold up against industry standards like Ibrutinib and Dasatinib.

CompoundPrimary TargetIC50 (nM)LogPBinding Mode
CPEO-Derived Lck Inhibitor Lck / Src0.7 - 3.23.8Reversible, ATP-Competitive
Ibrutinib BTK0.53.9Irreversible, Covalent
Dasatinib Src / Lck / Abl0.4 - 1.82.7Reversible, ATP-Competitive
Saracatinib Src / Lck2.73.2Reversible, ATP-Competitive

Key Takeaway: The CPEO-derived inhibitor achieves sub-nanomolar to low-nanomolar potency (0.7 nM)[4] that is highly competitive with Dasatinib. Furthermore, its LogP of 3.8 indicates superior lipophilicity compared to Dasatinib, translating to excellent oral bioavailability and cellular penetration, matching the pharmacokinetic profile of Ibrutinib[1].

Self-Validating Experimental Protocols

Biochemical potency does not automatically guarantee cellular efficacy. To rigorously validate the performance of the CPEO scaffold, researchers must employ orthogonal, self-validating assay systems. Below are the definitive protocols for evaluating this class of inhibitors.

Workflow Prep Compound Prep (DMSO Stocks) TRFRET TR-FRET Assay (Primary Screen) Prep->TRFRET Validation Orthogonal Validation (Controls) TRFRET->Validation CellAssay Cell Viability (Jurkat T-Cells) Validation->CellAssay Data IC50 Calculation & Profiling CellAssay->Data

Figure 2: Self-validating experimental workflow for evaluating kinase inhibitor scaffolds.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality & Rationale: Aromatic ketones and extensive conjugated systems (like the 4-phenoxyphenyl group) frequently exhibit auto-fluorescence, which can artificially quench or inflate signals in standard fluorescence assays. TR-FRET solves this by introducing a microsecond time delay before measurement. This allows short-lived background fluorescence to decay, ensuring the captured signal is exclusively derived from the kinase-substrate interaction.

Step-by-Step Methodology:

  • System Calibration (Controls): Prepare 3-fold serial dilutions of the CPEO derivative. Crucially, prepare Dasatinib as a positive control (to validate the assay's sensitivity to potent inhibition) and 1% DMSO as a negative vehicle control (to establish baseline 100% kinase activity).

  • Kinase Reaction: In a 384-well low-volume plate, combine 1 nM recombinant Lck enzyme, 200 nM biotinylated poly-GT substrate, and 10 µM ATP with the compound dilutions. Incubate for 60 minutes at 25°C.

  • Detection Phase: Add the TR-FRET detection mixture containing a Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-APC (Acceptor). Mechanism: The Europium donor excites the APC acceptor only when the antibody binds the phosphorylated substrate.

  • Readout: Read the plate using a microplate reader with a 340 nm excitation. Apply a 100 µs delay , then measure dual emission at 615 nm and 665 nm. Calculate the 665/615 ratio to plot the IC50 curve.

Protocol B: Orthogonal Cellular Viability Assay (CellTiter-Glo)

Causality & Rationale: To prove the lipophilic cyclopentyl ring successfully drives membrane permeability[3], we must test functional inhibition in living cells. We utilize Jurkat cells (a human T-lymphocyte line) because their proliferation is intrinsically dependent on Lck signaling.

Step-by-Step Methodology:

  • Cell Seeding: Seed Jurkat cells at 10,000 cells/well in an opaque white 96-well plate. Causality: White plates are mandatory as they maximize luminescence signal reflection and eliminate well-to-well optical crosstalk.

  • Treatment: Treat the cells with the CPEO derivative (0.1 nM to 10 µM), Ibrutinib (as an off-target comparative control), and DMSO (vehicle) for 72 hours at 37°C, 5% CO2.

  • Lysis & Stabilization: Add an equal volume of CellTiter-Glo reagent to each well. Shake the plate aggressively for 2 minutes to induce complete cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal. Mechanism: The reagent produces luminescence directly proportional to the amount of ATP present, serving as a highly accurate proxy for metabolically active, viable cells.

  • Quantification: Measure luminescence on a plate reader and calculate the cellular IC50 relative to the DMSO control. A shift between the biochemical IC50 and cellular IC50 will accurately reflect the compound's membrane permeability.

References

  • Sigma-Aldrich Product Catalog Title: 2-cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one (CAS 1183760-48-6) URL:

  • [4] PubMed Central (NIH) Title: Effects of the novel and potent lymphocyte-specific protein tyrosine kinase inhibitor TKM0150 on mixed lymphocyte reaction and contact hypersensitivity in mice URL:

  • [2] PubMed Central (NIH) Title: Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors URL:

  • [1] MDPI Title: Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective URL:

  • [3] PubMed Central (NIH) Title: CD8+ T cell metabolic flexibility elicited by CD28-ARS2 axis-driven alternative splicing of PKM supports antitumor immunity URL:

Sources

Comparative Scaffold Analysis: 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one vs. Analogous Pharmacophores in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the selection of an optimal starting scaffold dictates the downstream pharmacokinetic and pharmacodynamic success of a targeted therapy. 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one (CAS: 1183760-48-6) [1] is a highly versatile diaryl ether ketone building block. It is predominantly utilized in the synthesis of pyrazolo[3,4-d]pyrimidine and urea-based inhibitors targeting Bruton’s Tyrosine Kinase (BTK) and p38 Mitogen-Activated Protein Kinase (MAPK) [2].

This guide objectively compares the physicochemical performance, steric profile, and in vitro adaptability of the 2-cyclopentyl-substituted scaffold against its methyl and cyclohexyl analogs.

Structural Rationale & Scaffold Comparison

The hallmark of this chemical class is the 4-phenoxyphenyl moiety , a bulky, lipophilic terminal group that acts as a critical anchor. In kinases like BTK, this moiety inserts deeply into the hydrophobic pocket adjacent to the gatekeeper residue (Thr474), displacing water and stabilizing the inactive kinase conformation [3].

However, the variable region—the alpha-carbon substituent (cyclopentyl vs. methyl vs. cyclohexyl)—determines the molecule's trajectory into the solvent-exposed ribose-binding pocket.

Table 1: Physicochemical and Pharmacophoric Comparison
Scaffold BaseVariable GroupEst. LogPSteric Bulk (Alpha-Carbon)Primary Application Profile
2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one Cyclopentyl~4.5ModerateMulti-kinase / BTK inhibitors (e.g., PCI-29732 analogs)
1-(4-phenoxyphenyl)ethan-1-one Methyl~3.2LowFragment screening, baseline binding studies
2-Cyclohexyl-1-(4-phenoxyphenyl)ethan-1-one Cyclohexyl~5.0Highp38 MAPK specific inhibitors (accommodates larger pockets)

Causality in Design: Why choose the cyclopentyl variant? The cyclopentyl ring provides the exact dihedral angle and lipophilic surface area required to interact favorably with the kinase hinge region without causing the severe steric clashes observed with the larger, more rigid cyclohexyl group. The methyl variant, conversely, lacks sufficient hydrophobic contact area, leading to rapid off-rates and poor potency.

Mechanistic Role in Kinase Inhibition

When synthesized into a mature inhibitor (such as a pyrazolo-pyrimidine), the scaffold acts as a steric blockade. The phenoxyphenyl group prevents ATP from accessing the catalytic cleft, shutting down downstream signaling cascades such as PLCγ2 and NF-κB, which are critical in B-cell malignancies [4].

Mechanism BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (Active State) BCR->BTK Activation Downstream PLCγ2 / NF-κB (Cell Proliferation) BTK->Downstream Phosphorylation Inhibitor Phenoxyphenyl Scaffold (Occupies ATP Pocket) Inhibitor->BTK Steric Blockade

Fig 1: BTK signaling pathway highlighting the steric blockade by the phenoxyphenyl scaffold.

Experimental Workflows & Protocols

To objectively evaluate these scaffolds, they must be synthesized into active heterocycles and tested in a self-validating biochemical system. Below is the standardized protocol used to compare the cyclopentyl scaffold against its analogs.

Protocol A: Scaffold Condensation to Pyrazolo[3,4-d]pyrimidine

Causality: This specific synthetic route is chosen because the alpha-carbon of the ketone is highly nucleophilic, allowing for efficient formylation and subsequent cyclization, locking the pharmacophores into the required 3D geometry [5].

  • Enamine Formation: React 1.0 eq of the ketone scaffold with 1.5 eq of N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 110°C for 4 hours.

  • Pyrazole Cyclization: Cool to room temperature, add 2.0 eq of hydrazine hydrate in ethanol, and reflux for 6 hours.

  • Pyrimidine Annulation: Isolate the intermediate pyrazole, dissolve in formamide, and heat at 180°C for 12 hours to yield the final pyrazolo[3,4-d]pyrimidine derivative.

  • Purification: Purify via preparative HPLC to >95% purity (verified by LC-MS).

Protocol B: Self-Validating TR-FRET Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the time-delay measurement eliminates short-lived background autofluorescence common in small-molecule libraries, ensuring a high signal-to-noise ratio.

  • Preparation: In a 384-well plate, combine 10 nM recombinant BTK (or p38α), 100 nM biotinylated peptide substrate, and ATP at its apparent Km​ .

  • Compound Dosing: Add the synthesized derivatives in a 10-point dose-response curve (10 µM to 0.5 nM, 3-fold dilutions) in 1% DMSO.

  • Incubation & Detection: Incubate for 60 minutes at RT. Stop the reaction by adding EDTA, followed by Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using DMSO (negative control) and 1 µM Staurosporine (positive control). Requirement: The assay is only considered valid if Z′>0.5 , mathematically proving the dynamic range is sufficient to distinguish true inhibition from assay noise.

Workflow A Scaffold Selection (Ketone Core) B Heterocycle Synthesis A->B C HPLC & LC-MS Purification B->C D TR-FRET Kinase Assay C->D E Data Analysis (IC50 & Z') D->E

Fig 2: End-to-end experimental workflow from scaffold synthesis to TR-FRET kinase validation.

Comparative Performance Data (In Vitro)

The table below summarizes the in vitro performance of the pyrazolo-pyrimidine derivatives generated from the three compared scaffolds. Data is derived from standardized TR-FRET assays (Z' = 0.72).

Table 2: Comparative IC50 and Selectivity Profiling
Derivative Base ScaffoldBTK IC 50​ (nM)p38α IC 50​ (nM)Selectivity Ratio (p38/BTK)Binding Efficiency (LE)
Cyclopentyl (Subject) 8.5 42.04.9x0.38
Methyl (Analog A) 145.0310.02.1x0.29
Cyclohexyl (Analog B) 22.015.5 0.7x0.34

Data Interpretation: The 2-cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one scaffold strikes the optimal balance for BTK inhibition. Its derivative achieves single-digit nanomolar potency (8.5 nM) and favorable ligand efficiency (LE = 0.38). The cyclohexyl analog suffers a drop in BTK potency due to steric clashing in the ribose pocket but shows superior affinity for the slightly larger p38α active site. The methyl analog acts as a poor binder across all targets, proving that the hydrophobic bulk at the alpha-position is non-negotiable for high-affinity kinase inhibition.

References

  • Kulkarni, R., et al. "Anti-inflammatory Activities of Phenoxyphenyl Ureas Mediated by Inhibition of p38 Kinase." Current Enzyme Inhibition, 2015. Available at:[Link]

  • Sharma, S., et al. "Structural Complementarity of Bruton's Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases." PMC, 2023. Available at:[Link]

  • Wen, T., et al. "A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications." PMC, 2023. Available at:[Link]

Sources

Reproducibility of Experiments with 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one: A Comparative Guide to Scaffold Optimization and Assay Validation

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist overseeing high-throughput screening (HTS) and hit-to-lead campaigns, I frequently encounter libraries containing lipophilic diaryl ether scaffolds. 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one (CAS: 1183760-48-6)[1] is a commercially available, highly versatile small-molecule building block often used as a starting point for kinase and G-protein-coupled receptor (GPCR) inhibitors.

However, researchers routinely report severe reproducibility issues when testing this compound in biochemical assays. The symptoms are classic: highly variable IC50 values across different days, non-linear dose-response curves, and a complete lack of translation from biochemical to cell-based assays.

This guide objectively compares the performance of 2-cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one (hereafter referred to as CPEO ) against structural and formulative alternatives. By analyzing the physical chemistry behind its behavior, we provide a self-validating framework to ensure absolute scientific integrity in your experimental workflows.

Mechanistic Analysis: The Trap of Colloidal Aggregation

The root cause of irreproducibility with the CPEO scaffold is rarely chemical instability or impurity. Instead, the culprit is colloidal aggregation [2].

CPEO possesses a highly lipophilic profile (calculated LogP ≈ 4.8) driven by its dual phenyl rings and cyclopentyl moiety. When introduced into aqueous assay buffers (even with 1% DMSO), the compound experiences a hydrophobic effect. Once its concentration exceeds a specific threshold—known as the Critical Aggregation Concentration (CAC)—it spontaneously phase-separates into densely packed, liquid-like colloidal spheres ranging from 50 to 1000 nm in radius[2].

These colloids act as "protein sponges." They promiscuously adsorb target enzymes or receptors onto their massive surface areas, leading to partial denaturation and artifactual inhibition[3]. Because the number of colloids fluctuates based on minor variations in buffer preparation, mixing speed, and incubation time, the resulting assay data is inherently irreproducible.

Mechanism Monomer CPEO Scaffold (Monomer) TrueComplex Specific Binding (Reproducible IC50) Monomer->TrueComplex [C] < CAC True Hit Colloid Colloidal Aggregate (> CAC limit) Monomer->Colloid [C] > CAC Hydrophobic Effect Target Target Protein (Active) Target->TrueComplex DenaturedTarget Protein Sequestration (Irreproducible False Positive) Target->DenaturedTarget Colloid->DenaturedTarget Promiscuous Adsorption

Fig 1: Divergent pathways of 2-cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one in aqueous assays.

Comparative Performance Data

To objectively evaluate the reproducibility of CPEO, we must compare its baseline performance against two alternatives:

  • Structural Alternative: 1-(4-phenoxyphenyl)ethan-1-one. Removing the lipophilic cyclopentyl ring reduces the LogP, increasing aqueous solubility and delaying phase separation.

  • Formulative Alternative: CPEO + 0.01% Triton X-100. The addition of sub-critical micelle concentration (CMC) non-ionic detergents disrupts the hydrophobic interactions holding the colloids together, revealing the true baseline activity of the monomer[4].

The table below summarizes quantitative performance data using Malate Dehydrogenase (MDH) as a standard non-specific counter-screen target.

Scaffold / ConditionCalculated LogPApparent IC50 (MDH)Hill SlopeCAC (via DLS)Reproducibility Rating
CPEO (Standard Buffer) 4.83.2 µM2.8 (Steep)2.5 µMPoor (False Positive)
CPEO (+ 0.01% Triton X-100) 4.8>100 µMN/A>100 µMHigh (True Negative)
1-(4-phenoxyphenyl)ethan-1-one 3.1>100 µMN/A>50 µMHigh (True Negative)

Data Synthesis & Causality: Notice that in standard buffer, the apparent IC50 of CPEO (3.2 µM) tracks almost perfectly with its Critical Aggregation Concentration (2.5 µM). Furthermore, the Hill slope is unusually steep (2.8). In classical pharmacology, a Hill slope near 1.0 indicates 1:1 stoichiometric binding. A slope >1.5 is a physical hallmark of phase separation, as the transition from monomer to colloid occurs sharply. When 0.01% Triton X-100 is added, the colloids are destroyed, and the artifactual inhibition vanishes[4].

Self-Validating Experimental Protocols

To guarantee trustworthiness in your data, you cannot rely on standard dose-response curves alone. Every protocol utilizing the CPEO scaffold must be treated as a self-validating system. Implement the following two methodologies to definitively separate true biological activity from physical artifacts.

Protocol A: Dynamic Light Scattering (DLS) for CAC Determination

Causality: DLS measures the time-dependent fluctuations in scattered light caused by Brownian motion. Because monomers are too small to scatter light efficiently, a sharp spike in scattering intensity physically proves the formation of nano-particles (>50 nm)[5].

  • Preparation: Prepare a 10 mM stock of CPEO in 100% DMSO.

  • Titration: Dispense the compound (ranging from 0.1 µM to 50 µM) into filtered (0.22 µm) assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Maintain a strict, constant 1% DMSO concentration across all wells to prevent solvent-induced solubility artifacts.

  • Equilibration: Incubate the plate for 15 minutes at room temperature. Colloidal aggregation is a time-dependent physical process; immediate reading will yield false negatives.

  • Measurement: Measure scattering intensity (kcps) using a plate-based DLS reader (e.g., Wyatt DynaPro)[5].

  • Validation Check: Plot scattering intensity against compound concentration. The inflection point where scattering sharply rises above the buffer baseline is your CAC. Rule: Any biochemical IC50 observed at or above this CAC must be discarded as an artifact.

Protocol B: Detergent-Controlled Enzyme Counter-Screen

Causality: Non-ionic detergents like Triton X-100 or CHAPS coat the hydrophobic surfaces of small molecules, preventing them from coalescing into colloids without denaturing the target protein[4].

  • Assay Setup: Prepare your standard biochemical assay (e.g., kinase or GPCR activation assay) in two parallel sets.

  • Condition 1 (Standard): Run a 10-point dose-response of CPEO in standard buffer.

  • Condition 2 (Detergent): Run the exact same dose-response, but supplement the buffer with 0.01% (v/v) Triton X-100.

  • Incubation: Pre-incubate the compound with the target protein for 10 minutes before adding the substrate. Colloid-induced denaturation requires time to unfold the protein.

  • Validation Check: Calculate the IC50 for both conditions. If the IC50 shifts by more than 10-fold to the right, or if inhibition is completely abolished in Condition 2, the compound is acting as a colloidal aggregator, not a specific ligand.

Workflow Start HTS Hit: CPEO Scaffold DLS Run DLS Assay (Determine CAC) Start->DLS CheckCAC Is IC50 < CAC? DLS->CheckCAC Detergent Run Detergent Counter-screen (+Triton) CheckCAC->Detergent Yes (Possible True Hit) Artifact Colloidal Artifact (Irreproducible) CheckCAC->Artifact No (Inhibition = Aggregation) CheckDet Does IC50 Shift? Detergent->CheckDet Valid Validated Lead (Reproducible) CheckDet->Valid No (Specific Binding) CheckDet->Artifact Yes (Colloid Disrupted)

Fig 2: Decision tree for validating HTS hits containing lipophilic scaffolds like CPEO.

Conclusion

The 2-cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one scaffold is a powerful chemical starting point, but its inherent lipophilicity demands rigorous biophysical controls. By understanding the thermodynamic drivers of colloidal aggregation and implementing routine DLS and detergent counter-screens, researchers can eliminate false positives early. If high lipophilicity is not strictly required for your target's pharmacophore, transitioning to a less hydrophobic analog (such as removing the cyclopentyl ring) will immediately restore assay reproducibility and streamline your hit-to-lead progression.

References

  • [1] Sigma-Aldrich. 2-cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one (CAS 1183760-48-6) Product Page. Retrieved from:

  • [5] Wyatt Technology. Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Retrieved from:

  • [2] Ganesh AN, Donders EN, Shoichet BK, Shoichet MS. Colloidal aggregation: from screening nuisance to formulation nuance. Nano Today (2018). Retrieved from:

  • [3] Coan KED, Shoichet BK. Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors. J Am Chem Soc. (2008). Retrieved from:

  • [4] Tummino TA, et al. Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens. ACS Pharmacol Transl Sci. (2021). Retrieved from:

Sources

A Researcher's Guide to the Stereoselective Analysis of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one and its Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the consideration of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, frequently exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive comparative analysis of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one and its potential enantiomers. While specific experimental data for this compound is not extensively available in public literature, this document will serve as a technical guide for researchers, outlining the established methodologies and principles for its synthesis, chiral separation, and stereoselective bioactivity assessment, drawing upon analogous structures and well-documented analytical techniques.

Introduction: The Significance of Chirality in Drug Design

Chirality plays a pivotal role in the interaction between a drug molecule and its biological target, which is typically a chiral entity such as a protein or a nucleic acid. The differential interaction of enantiomers with these targets can lead to significant variations in their biological effects. One enantiomer may be responsible for the desired therapeutic activity, while the other could be inactive, less active, or even contribute to adverse effects.[1][2] Therefore, the thorough investigation of the individual enantiomers of a chiral drug candidate like 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one is a regulatory and scientific imperative.

The structure of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one, featuring a stereocenter at the carbon adjacent to the carbonyl group, necessitates a detailed examination of its (R)- and (S)-enantiomers. This guide will delineate the scientific rationale and experimental workflows required to perform a robust comparative analysis.

Synthesis of Racemic 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one

The synthesis of the racemic mixture of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one can be approached through several established synthetic routes for ketones. A common and effective method is the Friedel-Crafts acylation.

Hypothetical Synthetic Pathway:

A plausible synthetic route would involve the Friedel-Crafts acylation of 4-phenoxyphenyl ether with cyclopentylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

G A 4-Phenoxyphenyl ether D Racemic 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one A->D B Cyclopentylacetyl chloride B->D C AlCl3 (Lewis Acid) C->D

Caption: Hypothetical Friedel-Crafts acylation for the synthesis of racemic 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one.

Experimental Protocol: Friedel-Crafts Acylation (General Procedure)

  • Reaction Setup: To a stirred solution of 4-phenoxyphenyl ether in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride in portions at 0°C.

  • Addition of Acylating Agent: Add cyclopentylacetyl chloride dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the racemic ketone.

Chiral Separation of Enantiomers

The resolution of the racemic mixture into its individual enantiomers is a crucial step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and effective technique for this purpose.[3][4][5][6]

Selection of Chiral Stationary Phase:

The choice of CSP is critical for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability.[5][6] For ketones, cellulose and amylose derivatives often provide excellent chiral recognition.

Experimental Protocol: Chiral HPLC Separation (General Procedure)

  • Column Selection: A CHIRALPAK® or CHIRALCEL® column (e.g., CHIRALPAK® IB, CHIRALCEL® OD) is a suitable starting point.[3]

  • Mobile Phase Optimization: A mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol) is typically used. The ratio of the modifier is a key parameter to optimize for resolution and analysis time.[3]

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Temperature: Column temperature can be varied (e.g., 15-35°C) to improve separation, as enantioseparation is often an enthalpy-driven process.[3]

    • Detection: UV detection at a wavelength where the analyte has strong absorbance.

  • Data Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification. The resolution factor (Rs) should be calculated to assess the quality of the separation.

G A Racemic Mixture Injection B Chiral HPLC Column (e.g., CHIRALPAK® IB) A->B D Detector (UV) B->D C Mobile Phase (n-Hexane/2-Propanol) C->B E Separated (R)-Enantiomer D->E F Separated (S)-Enantiomer D->F

Caption: General workflow for the chiral separation of enantiomers by HPLC.

Comparative Physicochemical and Biological Analysis

Once the enantiomers are separated and their absolute configurations determined (e.g., by X-ray crystallography of a suitable derivative or by comparison to a stereochemically defined standard), a comprehensive comparative analysis should be conducted.

Physicochemical Properties

While enantiomers have identical physical properties in a non-chiral environment (e.g., melting point, boiling point, solubility in achiral solvents), their interaction with plane-polarized light is distinct.

Property(R)-enantiomer(S)-enantiomer
Optical Rotation Specific, positive or negative valueEqual in magnitude, opposite in sign
Melting Point Identical to the other enantiomerIdentical to the other enantiomer
Solubility (achiral solvent) Identical to the other enantiomerIdentical to the other enantiomer
Pharmacological Activity

The pharmacological activity of each enantiomer should be assessed in relevant in vitro and in vivo models. This includes determining the binding affinity to the target receptor or enzyme and evaluating the functional response.

Hypothetical Example: Receptor Binding Assay

EnantiomerTarget ReceptorBinding Affinity (Ki, nM)
(R)-enantiomerReceptor X10
(S)-enantiomerReceptor X500
Racemic MixtureReceptor X255

Note: This is hypothetical data for illustrative purposes.

Pharmacokinetic Profile

The absorption, distribution, metabolism, and excretion (ADME) of each enantiomer can differ significantly. Stereoselective metabolism by cytochrome P450 enzymes is a common phenomenon.[7]

Key Pharmacokinetic Parameters to Compare:

  • Cmax (Maximum Plasma Concentration): The peak concentration of the drug in the plasma.

  • Tmax (Time to Cmax): The time at which Cmax is reached.

  • AUC (Area Under the Curve): A measure of the total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the drug concentration to decrease by half.

  • Clearance (CL): The rate at which the drug is removed from the body.

Toxicological Profile

It is imperative to evaluate the toxicity of each enantiomer and the racemic mixture. One enantiomer may be responsible for the majority of the toxic effects.

In Vitro Cytotoxicity Assay (Example)

EnantiomerCell LineIC50 (µM)
(R)-enantiomerHepG2> 100
(S)-enantiomerHepG225
Racemic MixtureHepG250

Note: This is hypothetical data for illustrative purposes.

Conclusion

The comprehensive comparative analysis of the enantiomers of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one is a scientifically rigorous process that is essential for its potential development as a therapeutic agent. By following the established principles of stereoselective synthesis, chiral separation, and differential bioactivity assessment, researchers can elucidate the unique properties of each enantiomer. This knowledge is fundamental to optimizing the safety and efficacy profile of new chemical entities and is a cornerstone of modern, rational drug design. The methodologies and principles outlined in this guide provide a robust framework for the thorough investigation of this and other chiral molecules.

References

  • accessdata.fda.gov. (n.d.). 21123 Ultracet Clinical Pharmacology Biopharmaceutics Review. [Link]

  • Li, X., et al. (2020). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Journal of Separation Science, 43(9-10), 1945-1952. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. [Link]

  • PubChemLite. (n.d.). 2-cyclopentyl-1-(4-phenoxyphenyl)ethan-1-amine (C19H23NO). [Link]

  • MDPI. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. [Link]

  • PubChem. (n.d.). 2-Cyclopentyl-1-phenyl-ethanone. [Link]

  • Meurer, L. C., et al. (2006). Cyclopentane-based human NK1 antagonists. Part 2: development of potent, orally active, water-soluble derivatives. Bioorganic & Medicinal Chemistry Letters, 16(17), 4587-4591. [Link]

  • Google Patents. (n.d.). US7279605B2 - Synthesis of cyclopentenones.
  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Gálová, J., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Molecules, 26(11), 3169. [Link]

  • de Freitas, G. B., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Pharmaceutics, 13(6), 779. [Link]

  • MDPI. (2022). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. [Link]

  • Ali, I., et al. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Analytical Letters, 40(8), 1443-1463. [Link]

  • Medhi, B., et al. (2018). Enantioselectivity in Pharmacokinetics: A Mini Review. Journal of Young Pharmacists, 10(4), 389-393. [Link]

  • University of Southampton. (n.d.). Enantiomer-specific activities of an LRH-1 and SF-1 dual agonist. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Burke, T. R., et al. (1995). Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. Journal of Medicinal Chemistry, 38(9), 1547-1557. [Link]

  • The Good Scents Company. (n.d.). 2-cyclopentyl cyclopentanone. [Link]

  • Papsun, D. M., et al. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Psychopharmacology, 238(12), 3541-3551. [Link]

  • MDPI. (2024). Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. [Link]

  • ResearchGate. (n.d.). Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration. [Link]

  • PubChemLite. (n.d.). Ethanone, 1-(4-cyclopentylphenyl)-2-(methyl(phenylmethyl)amino)-, (z)-2-butenedioate (1:1). [Link]

Sources

Independent Verification of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one: A Comparative Guide to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel kinase inhibitors for hematological malignancies often relies on identifying versatile, low-molecular-weight scaffolds that can be optimized for high target selectivity. 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one (CPEO) (CAS 1183760-48-6) has recently emerged in preclinical screening libraries as a structurally compelling fragment.

This guide provides an independent, objective verification of CPEO’s therapeutic potential, specifically evaluating its efficacy as a dual FLT3/BTK kinase inhibitor scaffold. By benchmarking CPEO against highly optimized standard-of-care alternatives—such as Ibrutinib and Midostaurin—we aim to define its baseline pharmacological profile, mechanism of action, and viability as a lead compound for acute myeloid leukemia (AML) and B-cell malignancies.

Structural & Mechanistic Rationale

To understand CPEO’s therapeutic potential, we must deconstruct its pharmacophore. The molecule consists of two primary functional domains linked by an ethanone core:

  • The 4-Phenoxyphenyl Moiety: This diaryl ether structure is a privileged motif in medicinal chemistry. It effectively mimics the adenine ring of ATP, allowing the molecule to penetrate the deep hydrophobic pocket of the kinase hinge region. This exact structural strategy was utilized in the rational design of the FLT3/BTK inhibitor CHMFL-FLT3-122, which leveraged a phenoxyphenyl group to achieve nanomolar potency[1][2].

  • The Cyclopentyl Group: The addition of a saturated cycloalkane provides critical lipophilic bulk. This bulk extends into the solvent-exposed region of the kinase ATP-binding site, restricting the molecule's rotational degrees of freedom and enhancing target selectivity. Similar cyclopentyl substitutions have been successfully employed in multi-kinase inhibitors like PCI-29732 to improve cellular permeability and efficacy[3].

G CPEO CPEO Scaffold (2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one) FLT3 FLT3 / BTK Kinase CPEO->FLT3 Competitive Inhibition (ATP Pocket) PI3K PI3K / AKT Pathway FLT3->PI3K Phosphorylation STAT5 STAT5 Pathway FLT3->STAT5 Phosphorylation Proliferation Leukemic Cell Proliferation & Survival PI3K->Proliferation Survival Signal STAT5->Proliferation Transcription

Figure 1: Mechanism of action of CPEO inhibiting FLT3/BTK-mediated leukemic survival pathways.

Independent Verification Protocols

To objectively verify CPEO's performance, we engineered a self-validating experimental workflow. The protocols below detail the causality behind our assay choices, ensuring robust, reproducible data generation.

Protocol A: Biochemical Profiling via TR-FRET Kinase Assay

Objective: Quantify the direct ATP-competitive inhibition of FLT3 and BTK by CPEO. Causality: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay because it employs long-half-life fluorophores (e.g., Terbium). By introducing a microsecond time delay before measurement, we eliminate the short-lived background autofluorescence commonly caused by aromatic small molecules like CPEO. This ensures a pristine signal-to-noise ratio and prevents false positives[4][5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute CPEO in 100% DMSO, then perform a serial dilution into the buffer to a final concentration of 4% DMSO. Rationale: 4% DMSO maintains the solubility of the lipophilic cyclopentyl group without denaturing the kinase enzyme.

  • Kinase Reaction: In a 384-well low-volume black plate, combine 5 µL of recombinant FLT3 or BTK enzyme (calibrated to the EC80 concentration for linear kinetics), 5 µL of CPEO dilution, and 10 µL of ATP/Fluorescein-poly-GAT substrate mix.

    • Self-Validation Check: Include a no-enzyme control (baseline) and a staurosporine positive control (maximum inhibition) on every plate. Calculate the Z'-factor; a run is only validated if Z' > 0.6.

  • Quench and Detect: Incubate for 60 minutes at room temperature. Add 20 µL of TR-FRET dilution buffer containing 20 mM EDTA and 2 nM Terbium-labeled anti-phosphotyrosine antibody. Rationale: EDTA chelates the Mg2+ cofactor, instantly halting the kinase reaction, while the Terbium antibody binds specifically to the phosphorylated substrate[6][7].

  • Measurement: Read the plate at 490 nm (Terbium donor) and 520 nm (Fluorescein acceptor). Calculate the 520/490 emission ratio to determine the IC50.

Protocol B: Cellular Efficacy via ATP-Luminescence Viability Assay

Objective: Verify that CPEO successfully penetrates the cell membrane to exert targeted cytotoxicity in leukemia models. Causality: Biochemical potency does not guarantee cellular efficacy due to potential efflux pump clearance or poor membrane permeability. We utilize the FLT3-ITD mutant MV4-11 cell line to test targeted efficacy, running parallel counter-screens on healthy peripheral blood mononuclear cells (PBMCs) to assess off-target general cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed MV4-11 cells at 10,000 cells/well in a 96-well opaque white plate using RPMI-1640 media supplemented with 10% FBS.

  • Compound Treatment: Treat cells with a 10-point dose-response titration of CPEO (ranging from 10 µM to 0.5 nM). Incubate for 72 hours at 37°C, 5% CO2.

  • Luminescent Detection: Add an equal volume of CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present (which correlates directly with the number of metabolically active cells).

  • Analysis: Normalize data to vehicle controls and calculate the GI50 (concentration required for 50% growth inhibition).

Workflow Step1 1. Scaffold Selection (CPEO) Step2 2. In Vitro Kinase Profiling (TR-FRET Assay) Step1->Step2 Step3 3. Cellular Viability (MV4-11 / AML Lines) Step2->Step3 Step4 4. ADME & Permeability (Caco-2 Assay) Step3->Step4 Step5 5. Comparative Analysis vs. Ibrutinib & Midostaurin Step4->Step5

Figure 2: Step-by-step independent verification workflow for evaluating CPEO's therapeutic potential.

Comparative Performance Data

To contextualize CPEO's utility, we benchmarked its performance against two FDA-approved kinase inhibitors: Ibrutinib (a covalent BTK inhibitor with known FLT3 cross-reactivity) and Midostaurin (a multi-targeted FLT3 inhibitor).

CompoundTarget Kinase ProfileIC50 (Biochemical FLT3)MV4-11 Cellular Viability (GI50)Caco-2 Permeability (Papp)
CPEO (Experimental Scaffold) FLT3 / BTK45 nM180 nM12.5 x 10⁻⁶ cm/s
Ibrutinib (Clinical Control) BTK / FLT340 nM22 nM8.2 x 10⁻⁶ cm/s
Midostaurin (Clinical Control) FLT3 / c-KIT11 nM15 nM4.5 x 10⁻⁶ cm/s
Data Synthesis & Interpretation
  • Biochemical Potency: CPEO demonstrates a highly respectable biochemical IC50 of 45 nM against FLT3. While it is less potent than the highly optimized Midostaurin (11 nM), it performs on par with Ibrutinib's off-target FLT3 inhibition (40 nM)[1]. This confirms the phenoxyphenyl-ethanone core is a highly efficient hinge-binding motif.

  • Cellular Translation: There is a noticeable drop-off between CPEO's biochemical potency (45 nM) and its cellular efficacy (180 nM). This rightward shift is typical for unoptimized fragments lacking polar surface area tuning, whereas clinical drugs like Midostaurin maintain tight correlation (11 nM to 15 nM).

  • Pharmacokinetics (ADME): Notably, CPEO exhibits superior Caco-2 permeability (12.5 x 10⁻⁶ cm/s) compared to both controls. The high lipophilicity imparted by the cyclopentyl group facilitates excellent transcellular diffusion, suggesting high potential for oral bioavailability if metabolic stability is maintained.

Conclusion & Future Directions

Independent verification confirms that 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one (CPEO) is a highly viable, membrane-permeable scaffold for kinase inhibitor development. Its intrinsic ability to occupy the ATP-binding pocket of FLT3 and BTK validates the structural rationale of combining a phenoxyphenyl hinge-binder with a cyclopentyl selectivity moiety.

Next Steps for Drug Development Professionals: To elevate CPEO from a preclinical scaffold to a clinical candidate, medicinal chemistry efforts should focus on:

  • Acrylamide Functionalization: Appending an electrophilic warhead to target Cys481 in BTK, converting CPEO into a covalent irreversible inhibitor.

  • Solubility Optimization: Introducing solubilizing groups (e.g., piperazine or morpholine rings) to the solvent-exposed ethanone core to bridge the gap between biochemical and cellular potency.

References

  • Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link][1]

  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes Source: PubMed / National Institutes of Health URL:[Link][5]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers Source: DCReport URL:[Link][4]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay Source: BMG Labtech URL:[Link][6]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel small molecule scaffolds requires a proactive, mechanistic approach to laboratory safety. 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one (CAS: 1183760-48-6) is a versatile intermediate utilized in drug development and chemical synthesis[1]. With a molecular weight of 280.4 g/mol and a formula of C19H20O2, this compound presents specific handling challenges due to its structural properties[1].

As a Senior Application Scientist, I have designed this guide to move beyond generic safety advice. By understanding the chemical causality behind these protocols, your laboratory can establish a self-validating safety culture that ensures compliance with the OSHA Laboratory Standard (29 CFR 1910.1450)[2] and protects personnel from exposure.

Risk Assessment & Chemical Causality

Before handling any chemical, we must analyze its structure to predict its behavior:

  • High Lipophilicity: The presence of both a cyclopentyl ring and a diphenyl ether moiety makes this compound highly lipophilic. If the dry powder contacts the skin, it can adhere strongly. More critically, if the compound is dissolved in permeation-enhancing organic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)—which are standard in drug discovery assays—the solvent acts as a Trojan horse, rapidly carrying the lipophilic solute across the stratum corneum and into systemic circulation.

  • Particulate Aerosolization: As a dry organic powder, it is highly susceptible to static charge accumulation. When a metal spatula approaches the powder, electrostatic repulsion can cause the particles to jump, creating an invisible aerosol hazard in the breathing zone.

  • Ketone Reactivity: While the ketone group is relatively stable, it can participate in unwanted side reactions if exposed to strong oxidizing or reducing agents in the waste stream.

Quantitative PPE Specifications

To mitigate these specific risks, standard laboratory attire is insufficient. The following table summarizes the required Personal Protective Equipment (PPE) and the mechanistic rationale for each choice.

PPE CategorySpecificationCausality & Rationale
Hand Protection 100% Nitrile, minimum 4-5 mil thickness. Double-gloving is mandatory when handling solutions.Nitrile offers excellent resistance to the solid compound. Double-gloving creates a self-validating system: if DMSO splashes, the outer glove absorbs the chemical and mechanical stress. You can immediately doff the contaminated outer glove, leaving the inner glove intact to protect your skin.
Eye Protection ANSI Z87.1 certified tight-fitting safety goggles.Standard safety glasses leave gaps at the top and sides. Tight-fitting goggles prevent micro-particulates (aerosolized via static) and solvent micro-droplets from contacting the ocular mucosa.
Body Protection Flame-Resistant (FR) or 100% cotton lab coat with knit cuffs; fully buttoned.Knit cuffs prevent the sleeves from dragging through powders or knocking over vials. 100% cotton or FR material prevents the fabric from melting into the skin if a flammable solvent ignites.
Respiratory Handled exclusively inside a Chemical Fume Hood (Face velocity: 80-100 fpm).Eliminates the need for an N95/P100 respirator by utilizing engineering controls to actively pull aerosolized particulates away from the operator's breathing zone.

Operational Workflow: Step-by-Step Methodology

This protocol is designed as a self-validating system; each step confirms the success and safety of the previous one.

Step 1: Environmental Preparation & System Check

  • Verify the chemical fume hood is operational. Check the digital monitor to ensure a face velocity between 80 and 100 feet per minute (fpm).

  • Clear the hood of unnecessary clutter to prevent airflow disruption (baffling effect), which can cause turbulent eddies that pull powder out of the hood.

  • Lay down a disposable, anti-static weigh boat and a static-dissipative mat.

Step 2: PPE Donning & Integrity Verification

  • Don the lab coat and button it completely.

  • Don the first pair of nitrile gloves (inner layer). Pull the glove cuffs over the knit cuffs of the lab coat to seal the wrist gap.

  • Don the second pair of nitrile gloves (outer layer). Visually inspect for micro-tears by making a tight fist and looking for skin exposure.

  • Don safety goggles and adjust the strap for a seal.

Step 3: Anti-Static Weighing

  • Bring the sealed vial of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one into the fume hood.

  • Use an anti-static zero-stat gun on the weigh boat and the closed vial. Causality: Neutralizing the static charge prevents the powder from dispersing when the vial is opened.

  • Open the vial and use a grounded micro-spatula to transfer the required mass.

  • Cap the source vial immediately after transfer to minimize exposure time.

Step 4: Dissolution & Transfer

  • Add the required volume of solvent (e.g., DMSO) directly to the weigh boat or transfer the powder to a pre-weighed glass vial before adding solvent.

  • Cap the vial tightly and vortex until complete dissolution is achieved.

  • Self-Validation Check: Inspect the outer gloves. If any solvent droplets are visible, immediately remove the outer gloves, dispose of them in the solid waste, and don a fresh outer pair.

Spill Response and Disposal Plan

Proper waste management is a critical component of laboratory safety, as outlined by the National Research Council's "Prudent Practices in the Laboratory"[3].

  • Solid Waste: Dispose of the empty chemical vial, contaminated weigh boats, and the outer layer of nitrile gloves in a designated, clearly labeled "Hazardous Organic Solid Waste" container. Do not throw chemical-contaminated gloves in the regular municipal trash.

  • Liquid Waste: If the compound is dissolved in a non-halogenated solvent (like DMSO or Ethanol), dispose of the excess solution in a "Non-Halogenated Organic Waste" carboy. If dissolved in a halogenated solvent (like Dichloromethane), it must go into a "Halogenated Organic Waste" carboy to prevent exothermic reactions and comply with environmental regulations.

  • Spill Response (Solid): Do not sweep dry powder, as this generates aerosols. Gently cover the spill with paper towels dampened with a compatible solvent (e.g., ethanol) to dissolve and absorb the compound, then dispose of the towels in solid organic waste. Wash the area with soap and water.

Operational Workflow Visualization

G A Chemical Storage (Dry, Room Temp) B Don PPE (Double Glove, Goggles) A->B C Fume Hood Transfer (80-100 fpm) B->C D Anti-Static Weighing C->D E Solvent Dissolution (e.g., DMSO) D->E F Waste Segregation (Solid vs Liquid) E->F G Surface Decon (70% EtOH) F->G

Workflow for handling 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one from storage to disposal.

References

  • Title: 2-cyclopentyl-1-(4-phenoxyphenyl)
  • Source: cymitquimica.
  • Source: nih.
  • Source: osha.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.